Benzyl D-Glucuronate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUFSLWFIOAGY-SJZSRGDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661803 | |
| Record name | Benzyl D-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135970-30-8 | |
| Record name | Benzyl D-threo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl D-glucuronate is a derivative of D-glucuronic acid, a ubiquitous component of endogenous and exogenous substances that undergo glucuronidation, a major pathway in phase II drug metabolism. This process, primarily occurring in the liver, enhances the water solubility of compounds, facilitating their excretion. This compound itself serves as a valuable tool in biomedical research, particularly in the study of drug metabolism, the development of prodrugs, and as a substrate for the enzyme β-glucuronidase. Its chemical properties and biological interactions are of significant interest to researchers in pharmacology, toxicology, and drug discovery. This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of this compound.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₇ | |
| Molecular Weight | 284.26 g/mol | |
| CAS Number | 135970-30-8 | |
| Melting Point | 104-108 °C | |
| Boiling Point | 566.5 ± 50.0 °C (Predicted) | |
| Density | 1.442 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water | |
| Physical Appearance | White to Off-White Solid | |
| Stability | Hygroscopic |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a modified Koenigs-Knorr reaction, which involves the glycosylation of benzyl alcohol with a protected glucuronic acid derivative.
Experimental Protocol: Synthesis via Koenigs-Knorr Reaction
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glucuronic acid donor)
-
Benzyl alcohol
-
Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) as a promoter
-
Dichloromethane (DCM) as a solvent
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Sodium methoxide (NaOMe) in methanol for deacetylation
Procedure:
-
Glycosylation:
-
In a round-bottom flask, dissolve the protected glucuronic acid bromide and benzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the silver carbonate or silver oxide promoter to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
-
-
Deprotection (Deacetylation):
-
Dissolve the crude product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate the filtrate to yield the crude this compound.
-
Experimental Protocol: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired product from impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.
-
Caption: General workflow for synthesis, purification, and analysis.
Analytical Characterization
The structural confirmation of this compound is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the glucuronic acid moiety and the benzyl group. The anomeric proton of the glucuronic acid ring typically appears as a doublet in the region of 4.5-5.5 ppm. The protons of the benzyl group will be observed in the aromatic region (around 7.3 ppm) and as a singlet or AB quartet for the benzylic CH₂ group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbons of the glucuronic acid moiety and the seven carbons of the benzyl group. The anomeric carbon signal is typically found around 100 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of glucuronide conjugates. In negative ion mode, this compound will typically show a prominent [M-H]⁻ ion. A characteristic fragmentation pattern for glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da). Common fragment ions observed in the MS/MS spectrum of glucuronides include m/z 175 and m/z 113, which are derived from the glucuronate portion of the molecule.
Biological Activity and Applications
This compound is a key substrate for the enzyme β-glucuronidase, which is found in various mammalian tissues and is also produced by the gut microbiota. This enzymatic hydrolysis plays a crucial role in the disposition of many drugs and endogenous compounds.
Enzymatic Hydrolysis by β-Glucuronidase
β-Glucuronidase catalyzes the cleavage of the glycosidic bond in this compound, releasing D-glucuronic acid and benzyl alcohol. This reaction is of significant interest in several contexts:
-
Drug Metabolism: The hydrolysis of drug-glucuronide conjugates by β-glucuronidase in tissues or by the gut microbiota can lead to the release of the active drug, a process known as enterohepatic recirculation. This can prolong the half-life and pharmacological effect of the drug.
-
Prodrug Activation: this compound can serve as a model for glucuronide-based prodrugs. In this strategy, a pharmacologically active molecule is attached to glucuronic acid, rendering it inactive. The prodrug is then selectively activated at sites with high β-glucuronidase activity, such as tumor tissues.
Experimental Protocol: β-Glucuronidase Activity Assay
This protocol describes a general method to measure the activity of β-glucuronidase using this compound as a substrate. The release of benzyl alcohol can be quantified by HPLC.
Materials:
-
This compound solution (substrate)
-
β-Glucuronidase enzyme solution (e.g., from E. coli or bovine liver)
-
Phosphate buffer (pH 6.8-7.0)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Benzyl alcohol standard solution
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the phosphate buffer and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the β-glucuronidase enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
-
Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of benzyl alcohol produced.
-
Compare the results to a standard curve of benzyl alcohol to determine the enzyme activity.
-
Potential Role in Cellular Signaling
While direct evidence for the effect of this compound on specific signaling pathways is limited, the study of other glucuronide compounds provides a basis for potential interactions. For instance, certain flavonoid glucuronides have been shown to modulate inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is conceivable that this compound or its metabolite, benzyl alcohol, could have similar effects, although this requires further investigation.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This compound is a compound of significant interest in the fields of drug metabolism and development. Its well-defined chemical properties, coupled with its role as a substrate for β-glucuronidase, make it an invaluable tool for researchers. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and biological evaluation of this compound. Further research into the specific biological effects of this compound, particularly its potential to modulate cellular signaling pathways, will undoubtedly expand its applications in biomedical science.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Benzyl D-Glucuronate
Introduction
This compound is a pivotal intermediate in carbohydrate chemistry, particularly in the synthesis of glucuronide conjugates. Glucuronidation is a major pathway for the metabolism of a wide array of xenobiotics, including drugs, environmental pollutants, and dietary components. The resulting acyl glucuronides are often more water-soluble, facilitating their excretion. However, these metabolites can also be chemically reactive, leading to covalent binding with proteins and potential toxicity. Therefore, access to synthetic standards like this compound is crucial for metabolism studies, drug safety assessment, and the development of new therapeutic agents. This guide provides a detailed overview of the primary chemical synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams.
Synthesis Pathway 1: Multi-Step Synthesis from Peracetylated Glucose
This synthetic route commences with the readily available 1,2,3,4,6-penta-O-acetyl-β-D-glucose and proceeds through a series of protection, regioselective deprotection, oxidation, and final esterification steps. This method offers a high degree of control over stereochemistry and protecting group strategy, making it a versatile approach for obtaining various glucuronate building blocks.
Logical Workflow for Synthesis from Peracetylated Glucose
Caption: Workflow for the synthesis of a this compound derivative.
Detailed Signaling Pathway for Key Transformation Steps
Caption: Key transformation steps in the synthesis from peracetylated glucose.
Experimental Protocols
Step 1: Synthesis of Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside (Compound 3) [1]
This procedure starts from a known intermediate (Compound 2) which is prepared from 1,2,3,4,6-penta-O-acetyl-β-D-glucose over six steps according to literature procedures.[1]
-
Under a nitrogen atmosphere, dissolve Compound 2 (8.0 g, 15.6 mmol, 1.0 equiv.) in dichloromethane (DCM, 60 mL) and cool the solution to 0 °C.
-
Add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF, 31 mL, 31.2 mmol, 2.0 equiv.), followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.4 mL, 2.34 mmol, 0.15 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and quench with sequential additions of triethylamine (Et₃N, 2.4 mL, 17.2 mmol, 1.1 equiv.) and methanol (MeOH, 2.5 mL, 546 mmol, 35 equiv.).
-
Purify the product to obtain Compound 3.
Step 2: Synthesis of Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate (Compound 5) [1]
-
To a vigorously stirred solution of Compound 3 (2.00 g, 3.94 mmol, 1.0 equiv.) in a 2:1 v/v mixture of DCM and water (20 mL), add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO, 62 mg, 0.79 mmol, 0.2 equiv.) and (diacetoxyiodo)benzene (BAIB, 3.18 g, 9.86 mmol, 2.5 equiv.) at 0 °C.
-
After 10 minutes, warm the solution to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of 7:1:1 ethyl acetate:methanol:water.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) and separate the layers.
-
Adjust the pH of the aqueous phase to 2 with 1 M hydrochloric acid (HCl) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate uronic acid.
-
Dissolve the crude uronic acid in dimethylformamide (DMF) and add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with a suitable organic solvent.
-
Purify the crude product by column chromatography to afford the final this compound derivative (Compound 5).
Quantitative Data
| Step | Starting Material | Product | Reagents | Yield |
| Regioselective Reductive Ring Opening | Compound 2 | Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside (Compound 3) | BH₃·THF, TMSOTf | 91% |
| Oxidation and Benzyl Esterification | Compound 3 | Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate (Compound 5) | TEMPO, BAIB, BnBr, K₂CO₃ | 58% |
Synthesis Pathway 2: Direct Benzylation of D-Glucuronic Acid
This approach offers a more direct route to this compound by starting from commercially available D-glucuronic acid. The key step is the selective esterification of the carboxylic acid in the presence of the free hydroxyl groups. This method is advantageous for its shorter synthetic sequence.
Logical Workflow for Direct Benzylation
Caption: Workflow for the direct benzylation of D-glucuronic acid.
Experimental Protocol
Alkylation of D-Glucuronic Acid to form this compound
-
Dissolve D-glucuronic acid in a suitable solvent (e.g., DMF).
-
Add a resin-bound fluoride reagent.
-
Add benzyl bromide (PhCH₂Br) to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by TLC.
-
Upon completion, filter off the resin.
-
Work up the reaction mixture, which may involve partitioning between water and an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Yield |
| Direct Benzyl Esterification | D-Glucuronic Acid | This compound | Benzyl Bromide, Resin-bound fluoride | Satisfactory |
Note: The term "satisfactory yield" is used as reported in the source material, which suggests the method is effective but a precise numerical yield was not provided in the snippet.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the choice of method depending on the starting material availability, desired scale, and the need for specific protecting group patterns in the final product. The multi-step synthesis from peracetylated glucose provides a high degree of control and is well-documented with specific yields. The direct benzylation of D-glucuronic acid offers a more concise route. Both methods provide access to this essential building block for the synthesis of drug metabolites and other biologically important glucuronides, thereby supporting critical research in drug development and toxicology. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to replicate and adapt these syntheses for their specific needs.
References
An In-depth Technical Guide to Benzyl D-Glucuronate (CAS 135970-30-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl D-Glucuronate, with the CAS number 135970-30-8, is a pivotal biochemical reagent primarily utilized in the field of glycobiology and pharmaceutical research. Its core application lies in the efficient, stereoselective synthesis of 1β-O-acyl glucuronides. These glucuronides are significant metabolites of many carboxylic acid-containing drugs and other xenobiotics in vivo. The study of these metabolites is crucial for understanding the pharmacokinetics, efficacy, and potential toxicity of parent drug compounds. This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant biological context associated with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 135970-30-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₇ | [2][3] |
| Molecular Weight | 284.26 g/mol | [1][2][3] |
| Appearance | White to Pale Yellow Solid | [4] |
| Storage Conditions | Hygroscopic, store at <-15°C under an inert atmosphere (e.g., Nitrogen) | [2][4] |
| Synonyms | D-Glucuronic acid phenylmethyl ester, Glucuronic acid benzyl ester, BnzGlcA | [2] |
Experimental Protocols
The primary utility of this compound is as a precursor in the synthesis of 1β-O-acyl glucuronides. Below are detailed experimental protocols for the synthesis of this compound itself, and its subsequent use in the acylation reaction.
Synthesis of this compound from D-Glucuronic Acid
This protocol describes a plausible method for the direct benzylation of D-glucuronic acid.
Materials:
-
D-Glucuronic acid
-
Benzyl bromide (PhCH₂Br)
-
Resin-bound fluoride (e.g., Amberlite IRA-900 F⁻ form)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of D-glucuronic acid (1.0 eq) in anhydrous DMF, add resin-bound fluoride (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of 1β-O-Acyl Glucuronides using this compound
This protocol outlines the regioselective acylation of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Anhydrous Acetonitrile (MeCN)
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (EtOH) or other suitable solvent for hydrogenation
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., cyclohexene, 1,4-cyclohexadiene)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: Step 1: Acylation
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous acetonitrile.
-
Add N-Methylmorpholine (NMM) (2.2 eq) to the solution and stir for 5 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (the acylated benzyl glucuronate) by silica gel column chromatography.
Step 2: Deprotection (Hydrogenolysis)
-
Dissolve the purified acylated benzyl glucuronate from Step 1 in ethanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Alternatively, for catalytic transfer hydrogenation, add a hydrogen donor such as cyclohexene or 1,4-cyclohexadiene and heat the reaction mixture.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final 1β-O-acyl glucuronide.
-
Further purification can be performed by preparative HPLC if necessary.
Visualizations
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Synthesis workflow for this compound.
Caption: Two-step synthesis of 1β-O-acyl glucuronides.
Biological Context and Significance
This compound itself does not have a direct, well-characterized role in biological signaling pathways. Its significance is derived from its utility in synthesizing 1β-O-acyl glucuronides, which are crucial molecules in drug metabolism and toxicology.
Glucuronidation as a Key Metabolic Pathway: Glucuronidation is a major phase II metabolic reaction in mammals, catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates a wide variety of endogenous and xenobiotic compounds, including many drugs, with glucuronic acid. The resulting glucuronide metabolites are generally more water-soluble and are more readily excreted from the body.
The Role of Acyl Glucuronides: For drugs containing a carboxylic acid moiety, glucuronidation often occurs at this functional group, forming an acyl glucuronide. These metabolites have been a subject of intense research due to their potential reactivity. Acyl glucuronides can undergo intramolecular acyl migration to form various positional isomers, and they can also covalently bind to macromolecules such as proteins. This protein binding has been implicated in the idiosyncratic drug toxicities observed for some carboxylic acid-containing drugs.
The ability to synthesize specific 1β-O-acyl glucuronide isomers in a controlled manner, facilitated by reagents like this compound, is therefore essential for:
-
Metabolite Identification: Providing authentic standards for the identification and quantification of drug metabolites in biological samples.
-
Toxicological Studies: Enabling the investigation of the potential toxicity and immunogenicity of specific acyl glucuronide metabolites.
-
Pharmacological Evaluation: Assessing whether the acyl glucuronide metabolites retain any of the pharmacological activity of the parent drug.
The logical relationship is depicted below:
Caption: Biological relevance of this compound.
Conclusion
This compound (CAS 135970-30-8) is an indispensable tool for researchers in drug development and metabolism. While it may not be directly involved in biological signaling, its role in the synthesis of 1β-O-acyl glucuronides is critical for advancing our understanding of the fate and effects of numerous pharmaceutical compounds. The protocols and data presented in this guide are intended to support the effective and safe use of this important reagent in a research setting.
References
An In-depth Technical Guide to the Structure of D-Glucuronic Acid Phenylmethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of D-Glucuronic acid phenylmethyl ester, also known as Benzyl D-glucuronate. This compound is of significant interest in glycobiology and medicinal chemistry, often utilized in the synthesis of 1β-O-acyl glucuronides.[1][2]
Core Chemical Structure and Properties
D-Glucuronic acid phenylmethyl ester is a derivative of D-glucuronic acid, a sugar acid formed by the oxidation of the C6 hydroxyl group of glucose. The phenylmethyl ester (benzyl ester) modification at the carboxyl group imparts specific chemical properties that are valuable in synthetic chemistry.
Chemical Structure:
The structure consists of a pyranose ring of D-glucuronic acid with a phenylmethyl (benzyl) group attached to the carboxylate function via an ester linkage.
Molecular Formula: C₁₃H₁₆O₇[3][4]
Molecular Weight: 284.26 g/mol [3][4]
IUPAC Name: benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate[4]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₇ | [3][4] |
| Molecular Weight | 284.26 g/mol | [3][4] |
| IUPAC Name | benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | [4] |
| CAS Number | 135970-30-8 | [3][4] |
| Melting Point | 104-108°C | [2] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water | [2] |
| Stability | Hygroscopic | [1][2] |
Experimental Protocols
The synthesis of D-Glucuronic acid phenylmethyl ester typically involves a multi-step process starting from a protected derivative of D-glucose or D-glucuronic acid. A common strategy involves the protection of hydroxyl groups, followed by esterification of the carboxylic acid and subsequent deprotection.
Synthesis of a Protected this compound Intermediate
A representative synthesis of a protected precursor, Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate, is outlined below. This intermediate can then be subjected to deprotection steps to yield the final product. The synthesis starts from the readily available 1,2,3,4,6-penta-O-acetyl-β-D-glucose.[5]
Step 1: Synthesis of Ethyl 3,4-O-benzyl-2-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside
This initial protected thioglycoside is prepared from 1,2,3,4,6-penta-O-acetyl-β-D-glucose through a series of established literature procedures.[5]
Step 2: Regioselective Reductive Ring Opening to Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside (3) [5]
-
Dissolve the starting benzylidene acetal (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0 equiv.) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.15 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and quench with triethylamine (Et₃N) (1.1 equiv.) and methanol (MeOH) (35 equiv.).
-
Concentrate the mixture in vacuo and co-evaporate with methanol.
-
The resulting product with a free C6 hydroxyl group is obtained in high yield (91%).
Step 3: Oxidation and Benzyl Esterification to Benzyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate (5) [5]
-
To a vigorously stirred solution of the alcohol from Step 2 (1.0 equiv.) in a 2:1 v/v mixture of DCM and water, add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.2 equiv.) and (diacetoxyiodo)benzene (BAIB) (2.5 equiv.) at 0 °C.
-
After 10 minutes, warm the solution to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and adjust the aqueous phase to pH 2 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Suspend the crude uronic acid in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
At 0 °C, add benzyl bromide (BnBr) (3.0 equiv.) and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Stir the reaction at room temperature in the dark for 2 hours.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the final protected benzyl ester by flash column chromatography. This two-step process yields the product in approximately 58% yield.
Deprotection to D-Glucuronic Acid Phenylmethyl Ester
The final step involves the removal of the protecting groups (benzoyl, benzyl ethers, and thioglycoside) from the intermediate synthesized above. This can be achieved through a series of deprotection reactions. For instance, ester groups like benzoyl can be removed under basic conditions (e.g., sodium methoxide in methanol), while benzyl ethers are typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon). The thioglycoside can be removed by hydrolysis under acidic conditions or by using heavy metal salts. The specific conditions need to be carefully chosen to avoid the cleavage of the desired benzyl ester.
Characterization Data
The structure of the synthesized compounds is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton in the molecule. Key signals for the protected intermediate include those for the aromatic protons of the benzyl and benzoyl groups, the anomeric proton, and the protons of the pyranose ring and the ethyl thio group.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom, including the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the sugar ring.
High-Resolution Mass Spectrometry (HRMS):
HRMS is used to confirm the elemental composition and exact mass of the synthesized compounds, ensuring that no unintended oxidations (e.g., of the sulfur atom in the thioglycoside) have occurred.[5]
Logical Relationship of Synthesis
The synthesis of D-Glucuronic acid phenylmethyl ester follows a logical progression of protection, modification, and deprotection steps to achieve the desired final product.
Caption: Synthetic pathway to D-Glucuronic acid phenylmethyl ester.
Biological Significance and Glucuronidation
Glucuronidation is a major pathway in the metabolism of a wide variety of compounds, including drugs, toxins, and endogenous substances. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. The formation of 1-O-acyl-β-D-glucuronide conjugates is a significant metabolic route for drugs containing a carboxylic acid moiety.[6]
While the direct biological activity of D-Glucuronic acid phenylmethyl ester is not extensively documented, its structural motif is central to the study of drug metabolism and the synthesis of glucuronide metabolites. These synthetic metabolites are crucial as analytical standards for pharmacokinetic and toxicological studies.
The diagram below illustrates the general process of drug glucuronidation.
Caption: General pathway of drug glucuronidation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound CAS#: 135970-30-8 [amp.chemicalbook.com]
- 3. This compound | 135970-30-8 | MB07246 | Biosynth [biosynth.com]
- 4. This compound | C13H16O7 | CID 14602688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Latent Potential of Benzyl D-Glucuronate: A Technical Guide to its Biological Role and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl D-Glucuronate, a seemingly simple glycoside, holds significant untapped potential in the realm of targeted therapeutics. While traditionally utilized as a biochemical reagent, its intrinsic properties as a substrate for the enzyme β-glucuronidase position it as a key component in the design of sophisticated prodrug strategies. This technical guide delves into the core biological role of this compound, focusing on its application in enzyme-prodrug therapy, particularly for cancer. We will explore the underlying biochemical principles, present quantitative data on the cytotoxicity of its aglycone, and provide detailed experimental protocols for the synthesis, evaluation, and application of this compound-based prodrugs.
Introduction: Beyond a Reagent - The Prodrug Concept
Glucuronidation is a fundamental Phase II metabolic process in which a wide array of substrates, including drugs, xenobiotics, and endogenous compounds, are conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), generally increases the water solubility of the parent molecule, facilitating its excretion from the body. The resulting glucuronide conjugates are often biologically inactive.
However, the reverse reaction, the hydrolysis of glucuronides, is catalyzed by the enzyme β-glucuronidase. This enzyme is notably overexpressed in specific pathological microenvironments, such as in and around solid tumors. This differential expression provides a unique opportunity for targeted drug delivery. By masking a cytotoxic agent with a glucuronide moiety, a non-toxic prodrug can be created that circulates systemically with minimal off-target effects. Upon reaching the tumor microenvironment, the elevated levels of β-glucuronidase cleave the glucuronide, releasing the active cytotoxic drug precisely at the site of action. This compound serves as a model substrate and a building block for such targeted prodrugs, where the benzyl group can be a simple cytotoxic entity or a linker to a more potent therapeutic agent.
The Benzyl Moiety: A Cytotoxic Aglycone
The effectiveness of a this compound-based prodrug strategy is contingent on the inherent cytotoxicity of the released aglycone, in this case, a benzyl-containing compound. Several studies have demonstrated the cytotoxic effects of benzyl alcohol, benzaldehyde, and benzylamine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Benzyl Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Benzyl Alcohol | Retinal Pigment Epithelial (ARPE-19) | Induces necrosis and apoptosis at 9 mg/mL | [1][2] |
| Benzyl Alcohol | Breast Cancer (MDA-MB231) | 35.40 ± 4.2 µM | [3] |
| 2-Acetyl-benzylamine | Acute Myeloid Leukemia (NB-4) | 0.39 mM (24h) | [4] |
| 2-Acetyl-benzylamine | Acute Myeloid Leukemia (MOLM-14) | 0.40 mM (24h) | [4] |
| Substituted Aryl Benzylamine (STX2171) | Weakly cytotoxic | IC50 = 200 nM for 17β-HSD3 inhibition | [5] |
| Benzyl analog of makaluvamine (Compound 4) | Breast Cancer (MCF-7) | 0.56 µM to 11 µM | [6] |
| Benzyl analog of makaluvamine (Compound 4) | Breast Cancer (MDA-MB-468) | 0.56 µM to 11 µM | [6] |
| Benzyl analog of makaluvamine (Compound 4) | Colon Cancer (HCT-116) | 0.56 µM to 11 µM | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
β-Glucuronidase: The Activating Enzyme
The success of this targeted therapy hinges on the differential activity of β-glucuronidase in tumor tissues compared to healthy tissues. Elevated levels of β-glucuronidase have been reported in a variety of cancers, including breast, colon, and prostate cancer.[7] This is attributed to both the release of the enzyme from necrotic tumor cells and its secretion by tumor-associated macrophages and neutrophils.[1]
Table 2: β-Glucuronidase Activity in Various Tissues
| Tissue Source | Enzyme Activity | Reference |
| Rat Liver Lysate | 3.9 +/- 0.61 U/g protein | [8] |
| Rat Kidney Lysate | 0.61 +/- 0.01 U/g protein | [8] |
| Human Serum | 0.80 +/- 0.25 U/L | [8] |
| Bronchoalveolar lavage fluid (Bacterial Lung Infection) | Significantly higher than in non-infected individuals | [7] |
| Fecal (associated with Colon Cancer) | Drastically induced | [9] |
Note: Enzyme activity units and conditions may vary between studies.
Experimental Protocols
Synthesis of a this compound Prodrug (Illustrative Example: p-Nitrothis compound)
This protocol describes the synthesis of a model chromogenic substrate, p-nitrobenzyl β-D-glucuronide, which can be adapted for the synthesis of other benzyl glucuronide prodrugs.
Materials:
-
2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide
-
Thiourea
-
p-Nitrobenzyl bromide
-
Sodium methoxide
-
Solvents: N,N-dimethylformamide (DMF), methanol, etc.
Procedure:
-
Synthesis of 1-Thio-β-L-fucopyranose: React 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide with thiourea, followed by reductive cleavage to yield 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranose.[10]
-
Coupling with p-Nitrobenzyl Bromide: React the 1-thio-fucopyranose derivative with p-nitrobenzyl bromide in a suitable solvent like DMF.[10]
-
O-Deacetylation: Perform O-deacetylation using a catalytic amount of sodium methoxide in methanol to yield p-nitrobenzyl 1-thio-β-L-fucopyranoside.[10]
-
Purification: Purify the final product using column chromatography on silica gel.
Note: This is a generalized procedure based on the synthesis of a similar compound. The synthesis of a specific this compound prodrug would require optimization of reaction conditions and protecting group strategies.
Preparation of Tissue Homogenates for Enzyme Assays
Materials:
-
Tissue sample (e.g., tumor, liver)
-
Lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[5]
-
Protease inhibitors (e.g., aprotinin, leupeptin, PMSF)[5]
-
Homogenizer (e.g., Potter-Elvehjem, Polytron)
-
Centrifuge
Procedure:
-
Excise and weigh the tissue sample.
-
Place the tissue in ice-cold lysis buffer (e.g., 100 mg tissue per 900 µL buffer).[5]
-
If not proceeding immediately, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Add protease inhibitors to the lysis buffer just before homogenization.[5]
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g for 2 minutes) at 4°C to pellet cellular debris.[5]
-
Carefully collect the supernatant, which contains the cytosolic and soluble proteins, including β-glucuronidase.
-
Store the supernatant at -80°C until use.
In Vitro β-Glucuronidase Activity Assay
Materials:
-
Tissue homogenate (supernatant)
-
This compound or a chromogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Stop solution (e.g., sodium carbonate)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a standard curve using the expected product of the enzymatic reaction (e.g., p-nitrophenol).
-
In a microplate, add a known amount of tissue homogenate protein to the assay buffer.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculate the enzyme activity based on the standard curve and express it as units per milligram of protein.
Note: The Km for p-nitrophenyl-β-D-glucuronide is approximately 0.22 mM and can be used as a starting point for assay optimization.[11]
In Vitro Cytotoxicity Assay of a this compound Prodrug
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
This compound prodrug
-
β-Glucuronidase (exogenous, for control experiments)
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound prodrug.
-
Treat the cells with the prodrug dilutions. Include control wells with no drug and wells with the aglycone alone.
-
For a positive control for prodrug activation, treat a set of wells with the prodrug and a known concentration of exogenous β-glucuronidase.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for the prodrug in the presence and absence of exogenous enzyme.
Visualizing the Pathways and Processes
Signaling Pathway: Prodrug Activation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Targeting the tumour microenvironment with an enzyme-responsive drug delivery system for the efficient therapy of breast and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p -Nitrophenyl-b-D-glucuronide [sigmaaldrich.com]
Benzyl D-Glucuronate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzyl D-glucuronate is a carbohydrate derivative of significant interest in biomedical research and pharmaceutical development. As the benzyl ester of D-glucuronic acid, it serves as a valuable intermediate in the chemical synthesis of various biologically active molecules, most notably 1β-O-acyl glucuronides, which are important metabolites of many drugs.[1][2] Its structure allows for the strategic manipulation of the glucuronic acid moiety, a key component in the body's detoxification pathways. This guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental considerations of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid that is hygroscopic in nature.[1][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₇ | [4] |
| Molecular Weight | 284.26 g/mol | [4] |
| CAS Number | 135970-30-8 | [3] |
| Melting Point | 104-108 °C | [3] |
| Boiling Point (Predicted) | 566.5 ± 50.0 °C | [3] |
| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of D-glucuronic acid with benzyl alcohol. A common strategy employed for this transformation is the Koenigs-Knorr reaction, which is a classical method for the formation of glycosidic bonds.[5] This reaction generally involves the use of a glycosyl halide (e.g., a bromide) and a promoter, such as a silver or mercury salt, to couple the glucuronic acid derivative with benzyl alcohol.
While a specific, detailed step-by-step protocol for the synthesis of this compound was not found in the reviewed literature, a conceptual workflow for its synthesis via a modified Koenigs-Knorr approach is presented below. This process would involve the protection of the hydroxyl groups of the glucuronic acid, followed by activation of the anomeric carbon and subsequent reaction with benzyl alcohol, and finally deprotection.
Role in Organic Synthesis: A Precursor to 1β-O-Acyl Glucuronides
A primary application of this compound is its use as a starting material in the synthesis of 1β-O-acyl glucuronides.[1][2] These compounds are significant metabolites of many carboxylic acid-containing drugs. The synthesis involves the regioselective acylation of the C1-hydroxyl group of this compound with a carboxylic acid, followed by the removal of the benzyl protecting group. This method offers an efficient route to obtaining these important metabolites for use in drug metabolism and toxicology studies.
Biological Significance
Metabolism: A Substrate for β-Glucuronidase
In biological systems, glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronides can be hydrolyzed back to the parent compound by the enzyme β-glucuronidase, which is present in various tissues and gut microbiota. This compound can serve as a substrate for β-glucuronidase, leading to the release of D-glucuronic acid and benzyl alcohol.
While this compound is a substrate for β-glucuronidase, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for this interaction were not found in the reviewed literature. Such data would be crucial for quantitatively understanding its metabolic fate.
Applications in Drug Development: Prodrug Strategies
The enzymatic cleavage of glucuronides by β-glucuronidase, which is often overexpressed in tumor microenvironments, presents a promising strategy for targeted drug delivery. Glucuronide prodrugs can be designed to be relatively inactive and more water-soluble than the parent drug. Upon reaching the target site, they are cleaved by β-glucuronidase, releasing the active cytotoxic agent. While the direct use of this compound as a prodrug is not documented, its derivatives are explored for this purpose. For instance, benzyl ether-linked glucuronide derivatives of anticancer drugs have been synthesized to enhance their therapeutic index.
Experimental Protocols
Characterization of this compound
Purification and characterization of synthesized this compound would typically involve standard laboratory techniques:
-
Purification: Column chromatography on silica gel.
-
Characterization:
Enzymatic Hydrolysis Assay (Conceptual Protocol)
This conceptual protocol describes how to measure the activity of β-glucuronidase using this compound as a substrate. The reaction can be monitored by measuring the appearance of one of the products, for example, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
β-Glucuronidase (from a suitable source, e.g., E. coli or bovine liver)
-
Phosphate or acetate buffer (optimal pH for the enzyme, typically pH 4.5-6.8)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare Substrate Solutions: Prepare a series of concentrations of this compound in the reaction buffer.
-
Enzyme Preparation: Prepare a solution of β-glucuronidase in the reaction buffer.
-
Reaction Initiation: In a temperature-controlled environment (e.g., 37°C), mix the enzyme solution with the substrate solution to initiate the reaction.
-
Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
HPLC Analysis: Analyze the quenched samples by HPLC to quantify the amount of product formed (e.g., benzyl alcohol) or the amount of remaining substrate.
-
Data Analysis: Plot the concentration of product formed against time to determine the initial reaction velocity for each substrate concentration.
-
Kinetic Parameter Determination: Use a suitable kinetic model, such as the Michaelis-Menten equation, to determine the Km and Vmax of the enzyme for this compound.
Conclusion
This compound is a valuable carbohydrate derivative with important applications in synthetic chemistry and potential relevance in drug metabolism and development. Its role as a precursor for 1β-O-acyl glucuronides is well-established, providing a crucial tool for studying drug metabolites. While its direct biological activity is not extensively characterized, its interaction with β-glucuronidase underscores its importance in the broader context of glucuronidation and prodrug design. Further research to elucidate the specific kinetics of its enzymatic hydrolysis and to explore its potential in novel drug delivery systems is warranted.
References
An In-depth Technical Guide to the Synthesis of 1β-O-acyl Glucuronides using Benzyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust method for synthesizing 1β-O-acyl glucuronides, important metabolites of many carboxylic acid-containing drugs. The synthesis route leverages the selective acylation of benzyl D-glucuronate, offering high anomeric selectivity and a straightforward deprotection step. This method is particularly valuable for producing pure 1β-anomers, which are essential for various bioevaluations during drug discovery and development.
Introduction
Acyl glucuronides (AGs) are significant metabolites of drugs bearing carboxylic acid functional groups. The reactivity of the 1β-O-acyl isomer has been implicated in the potential for drug toxicity through covalent modification of proteins. Therefore, access to pure, stable 1β-O-acyl glucuronides is crucial for in-depth toxicological studies and for use as analytical standards. The method detailed herein provides an efficient and selective route to these vital compounds.
The overall synthetic strategy involves three key stages:
-
Preparation of this compound: The starting material, D-glucuronic acid, is protected as its benzyl ester.
-
Selective 1β-O-Acylation: The this compound is selectively acylated at the anomeric position with a carboxylic acid of interest.
-
Deprotection: The benzyl protecting group is removed under mild conditions to yield the final 1β-O-acyl glucuronide.
Experimental Protocols
The following protocols are generalized procedures based on published literature. Researchers should optimize these conditions for their specific substrates.
Preparation of this compound
Materials:
-
D-Glucuronic acid
-
Benzyl bromide (PhCH₂Br)
-
Resin-bound fluoride (e.g., Amberlite IRA-900 F⁻ form)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of D-glucuronic acid in DMF, add resin-bound fluoride and benzyl bromide.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the resin.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Selective 1β-O-Acylation of this compound
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N-Methylmorpholine (NMM)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the carboxylic acid in acetonitrile.
-
Add HATU and N-methylmorpholine to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of this compound in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature (20°C) until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzyl 1β-O-acyl glucuronate by silica gel column chromatography.
Deprotection of Benzyl 1β-O-Acyl Glucuronide
Materials:
-
Benzyl 1β-O-acyl glucuronate
-
10% Palladium on carbon (Pd/C)
-
Cyclohexa-1,4-diene
-
Ethanol (EtOH) or Isopropanol (iPrOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the benzyl 1β-O-acyl glucuronate in a mixture of ethanol (or isopropanol) and THF.
-
Add 10% Pd/C catalyst.
-
Add cyclohexa-1,4-diene as the hydrogen donor.
-
Heat the reaction mixture (e.g., 60°C) and stir until the deprotection is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the final 1β-O-acyl glucuronide.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various benzyl 1β-O-acyl glucuronides using the selective acylation method.
| Carboxylic Acid | Equivalents of HATU | Equivalents of NMM | Yield (%) |
| 4-Bromobenzoic acid | 1 | 3 | 58 |
| 2-Bromobenzoic acid | 1 | 2 | 62 |
| Phenylacetic acid | 1 | 3 | 62 |
| Ibuprofen | 1 | 3 | 68 |
| Naproxen | 1 | 2 | 67 |
| 4-Phenylbenzoic acid | 1 | 3 | 55 |
| 2-Phenylpropionic acid | 1 | 2 | 59 |
| 2-Phenoxypropionic acid | 1 | 3 | 82 |
Note: In all cases, the α:β ratio of the product was at least 1:19 as determined by ¹H NMR.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 1β-O-acyl glucuronides using this compound.
Caption: Synthetic workflow for 1β-O-acyl glucuronides.
Logical Relationship of Key Reagents and Steps
The selection of reagents is critical for the success of this synthetic route. The following diagram outlines the logical relationships between the key steps and the reagents employed.
Caption: Key reagents and their roles in the synthesis.
Technical Guide: Benzyl D-Glucuronate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Benzyl D-Glucuronate in common laboratory solvents, DMSO and ethanol. It also details a key application in the synthesis of 1β-O-acyl glucuronides, crucial metabolites in drug metabolism studies.
This compound: Solubility Profile
This compound is a key intermediate in the synthesis of various glucuronide metabolites. Understanding its solubility is critical for its effective use in experimental settings.
Quantitative Solubility Data
For reference, the following table provides a qualitative summary and a general framework for recording experimental solubility data for this compound. Researchers are encouraged to determine specific solubility values for their particular experimental conditions.
| Compound | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |
| This compound | DMSO | Slightly Soluble | Data not available | Ambient |
| This compound | Ethanol | Slightly Soluble | Data not available | Ambient |
Researchers should experimentally determine and record the quantitative solubility under their specific laboratory conditions.
Experimental Protocol: Determination of Solubility
The following is a general protocol that can be adapted to determine the solubility of this compound in DMSO and ethanol. This method is based on a tiered approach to solubilization.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
Ethanol, 200 Proof
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
-
Analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Initial High Concentration Preparation:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (DMSO or ethanol) to achieve a high starting concentration (e.g., 200 mg/mL).[1]
-
-
Mechanical Agitation:
-
Gently mix the sample at room temperature.
-
Vortex the tube for 1-2 minutes.[1]
-
Visually inspect for undissolved solid.
-
-
Sonication:
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[1]
-
Visually inspect for undissolved solid.
-
-
Warming:
-
If undissolved solid remains, warm the solution to 37°C for 5-60 minutes in a water bath or incubator.[1]
-
Visually inspect for undissolved solid.
-
-
Tiered Dilution (if necessary):
-
If the compound remains insoluble at the initial concentration, increase the volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 20 mg/mL).[1]
-
Repeat steps 2-4.
-
Continue this tiered dilution until the compound fully dissolves. The lowest concentration at which the compound completely dissolves is the determined solubility.
-
-
Confirmation:
-
Once the compound appears fully dissolved, centrifuge the solution at high speed for a few minutes to pellet any remaining microparticulates.
-
Carefully inspect the bottom of the tube for any solid. The absence of a pellet confirms complete dissolution.
-
Application in Synthesis: 1β-O-Acyl Glucuronides
This compound is a valuable starting material for the efficient synthesis of 1β-O-acyl glucuronides.[2] These are important metabolites of many carboxylic acid-containing drugs. The synthesis involves a selective acylation of this compound followed by deprotection.
Experimental Workflow: Synthesis of 1β-O-Acyl Glucuronides
The following diagram illustrates the general workflow for the synthesis of 1β-O-acyl glucuronides from this compound.
Caption: Workflow for the synthesis of 1β-O-acyl glucuronides.
Detailed Experimental Protocol: Synthesis of a 1β-O-Acyl Glucuronide
This protocol is a general guide for the synthesis of a 1β-O-acyl glucuronide using this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a non-steroidal anti-inflammatory drug)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N-methylmorpholine (NMM)
-
Acetonitrile (CH3CN), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H2) or a hydrogen transfer reagent (e.g., cyclohexene)
-
Ethanol or Propan-2-ol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, this compound, and HATU in anhydrous acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add N-methylmorpholine (NMM) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-β-O-acyl benzyl glucuronide.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection (Catalytic Hydrogenation):
-
Dissolve the purified 1-β-O-acyl benzyl glucuronide in a suitable solvent such as ethanol or propan-2-ol.
-
Add 10% palladium on carbon catalyst.
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like cyclohexene and heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final 1-β-O-acyl glucuronide.
-
This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of protocols may be necessary.
References
The Hygroscopic Nature of Benzyl D-Glucuronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl D-Glucuronate is a key intermediate in the synthesis of various glucuronide conjugates, which are important in drug metabolism studies and for the preparation of active pharmaceutical ingredients (APIs). The physical properties of intermediates like this compound are critical to control during drug development and manufacturing to ensure product quality, stability, and processability. One of the most important of these properties is its interaction with atmospheric moisture, or its hygroscopicity.
This technical guide provides an in-depth overview of the hygroscopic nature of this compound. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols used to characterize hygroscopicity and provides templates for data presentation. This guide is intended to be a practical resource for researchers working with this compound, enabling them to design and execute appropriate studies to assess its moisture-related behavior.
Understanding Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1] For pharmaceutical compounds, the amount of water taken up can significantly impact their physical and chemical stability, affecting properties such as crystal structure, particle size, flowability, and degradation rates.[2] Therefore, a thorough understanding and quantification of a compound's hygroscopic nature are essential early in the drug development process.
Based on information from chemical suppliers, this compound is classified as a hygroscopic solid.[3][4] This qualitative description indicates that the material will take up moisture from the air, which has implications for its handling, storage, and formulation. To quantify the extent and rate of moisture uptake, standardized experimental methods are employed.
Experimental Protocols for Hygroscopicity Assessment
Several methods are used to evaluate the hygroscopicity of pharmaceutical solids.[2] The most common and robust methods are Gravimetric Sorption Analysis (GSA) and the method described in the European Pharmacopoeia (Ph. Eur.).[1]
Gravimetric Sorption Analysis (GSA)
GSA is a high-throughput and precise method that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[2][5]
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed into the sample pan of a gravimetric sorption analyzer.[6]
-
Initial Drying: The sample is initially dried under a stream of dry nitrogen gas to establish a baseline dry weight. This step is crucial for accurate interpretation of moisture uptake.[1]
-
Adsorption Isotherm: The RH within the instrument chamber is incrementally increased, typically from a low value (e.g., 0-5% RH) up to a high value (e.g., 90-95% RH) in defined steps. The sample weight is continuously monitored until it reaches equilibrium at each RH step. The equilibrium criterion is often set as a weight change of less than 0.1% over a 10-minute period.[5]
-
Desorption Isotherm: Following the adsorption phase, the RH is incrementally decreased, and the loss of water is measured until the sample returns to a dry state.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as a moisture sorption isotherm, which shows the equilibrium moisture content as a function of RH.
European Pharmacopoeia (Ph. Eur.) Method
The Ph. Eur. method is a simpler, more conventional approach to classify the degree of hygroscopicity.[1]
Methodology:
-
Sample Preparation: Weigh a specific amount of this compound (e.g., 0.1-0.3 grams) into a tared container.[6]
-
Controlled Environment: Place the sample in a desiccator containing a saturated salt solution that maintains a constant relative humidity of 80% ± 2% RH at a temperature of 25°C ± 1°C.[1]
-
Equilibration: Store the sample under these conditions for 24 hours.[1]
-
Final Weighing: After 24 hours, remove the sample and immediately weigh it to determine the mass of water absorbed.
-
Classification: The percentage increase in mass is calculated, and the material is classified according to the Ph. Eur. categories of hygroscopicity.
Data Presentation
Quantitative data from hygroscopicity studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Gravimetric Sorption Analysis Data
The data from a GSA experiment is best presented as a moisture sorption isotherm graph and a summary table.
Table 1: Example Gravimetric Sorption Analysis Data for this compound
| Relative Humidity (%) | Water Uptake (%, w/w) - Adsorption | Water Uptake (%, w/w) - Desorption |
| 0 | 0.0 | 0.0 |
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 | ||
| 60 | ||
| 70 | ||
| 80 | ||
| 90 |
European Pharmacopoeia Classification
The result of the Ph. Eur. test is a classification based on the percentage of water uptake after 24 hours at 80% RH.
Table 2: European Pharmacopoeia Hygroscopicity Classification
| Classification | Increase in Mass (%, w/w) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow for Hygroscopicity Assessment.
Implications for Handling and Storage
The hygroscopic nature of this compound necessitates specific handling and storage conditions to maintain its quality and stability.
-
Storage: The compound should be stored in well-sealed containers with a desiccant to protect it from atmospheric moisture. Storage under an inert atmosphere, such as nitrogen or argon, is also recommended.[7]
-
Handling: When handling this compound, exposure to the ambient environment should be minimized. Weighing and transfer operations should be performed in a controlled environment, such as a glove box with low humidity, if possible.
-
Formulation: During formulation development, the hygroscopicity of this compound must be considered. The choice of excipients and the manufacturing process (e.g., wet vs. dry granulation) can be influenced by the moisture sensitivity of the compound.
Conclusion
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. labinsights.nl [labinsights.nl]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound CAS#: 135970-30-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. This compound | 135970-30-8 | MB07246 | Biosynth [biosynth.com]
Methodological & Application
Synthesis of Benzyl D-Glucuronate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of Benzyl D-glucuronate, a valuable building block in medicinal chemistry and drug development. The synthesis follows a three-step pathway involving the protection of D-glucuronic acid, esterification with benzyl alcohol, and subsequent deprotection to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound serves as a crucial intermediate in the synthesis of various glucuronide conjugates. Glucuronidation is a major pathway for the metabolism of drugs, xenobiotics, and endogenous compounds, rendering them more water-soluble for excretion. The availability of well-characterized glucuronide standards, such as this compound, is essential for metabolism studies, drug discovery, and the development of new therapeutic agents. The protocol described herein is based on a robust method utilizing 4-methoxybenzylidene acetals as protecting groups, which allows for efficient synthesis and purification.
Overall Reaction Scheme
The synthesis of this compound from D-glucuronic acid proceeds through the following three key steps:
-
Protection: The hydroxyl groups of D-glucuronic acid are protected using p-anisaldehyde dimethyl acetal to form 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronic acid.
-
Esterification: The carboxylic acid moiety of the protected glucuronic acid is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Deprotection: The 4-methoxybenzylidene acetal protecting groups are selectively removed under mild acidic conditions to afford the final product, this compound.
Experimental Protocols
Materials and Methods
-
D-Glucuronic acid
-
p-Anisaldehyde dimethyl acetal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronic acid (Protected Glucuronic Acid)
This step involves the protection of the hydroxyl groups of D-glucuronic acid.
Procedure:
-
To a solution of D-glucuronic acid (1.0 g, 5.15 mmol) in anhydrous DMF (20 mL), add p-anisaldehyde dimethyl acetal (2.82 g, 15.45 mmol) and p-toluenesulfonic acid monohydrate (0.1 g, 0.53 mmol).
-
Heat the reaction mixture to 60°C and stir under reduced pressure for 4 hours.
-
Cool the mixture to room temperature and pour it into a cold, saturated aqueous solution of sodium bicarbonate (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the protected glucuronic acid.
Step 2: Synthesis of Benzyl 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronate (Esterification)
This step describes the esterification of the protected glucuronic acid with benzyl alcohol. This reaction is an example of a Steglich esterification.[1][2][3]
Procedure:
-
Dissolve the protected glucuronic acid (1.0 g, 2.32 mmol) in anhydrous DCM (20 mL).
-
Add benzyl alcohol (0.30 g, 2.78 mmol) and a catalytic amount of DMAP (0.03 g, 0.23 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (0.57 g, 2.78 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the benzylated protected glucuronate.
Step 3: Synthesis of this compound (Deprotection)
This final step involves the removal of the 4-methoxybenzylidene protecting groups.
Procedure:
-
Dissolve the benzylated protected glucuronate (0.5 g, 0.96 mmol) in a mixture of acetonitrile and water (3:1 v/v, 20 mL).
-
Add 1 M HCl to the solution until the final concentration of HCl is 0.25 N.
-
Stir the reaction mixture at 40°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield this compound as a white solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | D-Glucuronic acid | p-Anisaldehyde dimethyl acetal, p-TsOH | 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronic acid | ~70-80 |
| 2 | Protected Glucuronic Acid | Benzyl alcohol, DCC, DMAP | Benzyl 1,2:3,5-di-O-(4-methoxybenzylidene)-D-glucofuranuronate | ~85-95 |
| 3 | Benzylated Protected Glucuronate | 0.25 N HCl in Acetonitrile/Water | This compound | ~90 |
Note: Yields are approximate and may vary depending on experimental conditions and purification efficiency.
Visualizations
Chemical Reaction Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Note: Analysis of Benzyl D-Glucuronate using High-Performance Liquid Chromatography (HPLC)
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzyl D-Glucuronate. This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate way to measure this compound in various sample matrices.
Introduction
This compound is a glycoside conjugate that plays a role in the metabolism and excretion of certain xenobiotics. Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. The reverse-phase HPLC method outlined below provides a robust approach for the separation and quantification of this compound.
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in the table below. These parameters have been selected based on the chemical properties of this compound and general principles of reverse-phase chromatography.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using this HPLC method.
Caption: Experimental workflow for this compound analysis by HPLC.
Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound using the proposed HPLC method.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
Reagents and Solvents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix well and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For simple aqueous samples, the following procedure is recommended:
-
Dilute the sample with the initial mobile phase (95% A: 5% B) to bring the concentration of this compound into the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
For more complex matrices, such as biological fluids, additional sample preparation steps like protein precipitation or solid-phase extraction may be necessary.[1][2]
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A: 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of each standard solution and sample solution.
-
Run the gradient program as outlined in the "Chromatographic Conditions" table.
Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in a typical quantitative analysis using a calibration curve.
Caption: Logical flow for quantitative analysis using a calibration curve.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the analysis of this compound. The detailed protocol and workflows are intended to serve as a starting point for method development and validation in a research or quality control setting. Adaptation of the method may be required based on the specific sample matrix and analytical instrumentation.
References
Application Note: ¹H NMR Characterization of Benzyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of Benzyl D-Glucuronate using proton nuclear magnetic resonance (¹H NMR) spectroscopy. This compound is an important intermediate in drug metabolism and various biochemical studies. Accurate structural elucidation and purity assessment are critical, for which ¹H NMR is a primary analytical technique. This application note presents a summary of expected ¹H NMR spectral data and a comprehensive experimental protocol for acquiring high-quality spectra.
Introduction
This compound is the benzyl ester of D-glucuronic acid. Glucuronidation is a major pathway for the metabolism of many drugs and xenobiotics, and the resulting glucuronide conjugates are typically more water-soluble and readily excreted. The study of these conjugates is essential in drug development to understand metabolic pathways and potential toxicities. ¹H NMR spectroscopy provides valuable information on the molecular structure, including the confirmation of the benzyl group attachment, the stereochemistry of the glucuronic acid moiety, and the overall purity of the compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, coupling constants (J), and integration values for this compound. These values are estimated based on the analysis of related glucuronide and benzyl compounds. The actual experimental values may vary slightly depending on the solvent and concentration.
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-1 (Anomeric) | Doublet | 4.5 - 5.5 | ~7-8 | 1H |
| H-2 | Triplet | 3.2 - 3.6 | ~8-9 | 1H |
| H-3 | Triplet | 3.3 - 3.7 | ~9 | 1H |
| H-4 | Triplet | 3.4 - 3.8 | ~9 | 1H |
| H-5 | Doublet | 3.6 - 4.0 | ~9-10 | 1H |
| -CH₂- (Benzyl) | Singlet or AB quartet | ~5.2 | N/A | 2H |
| Aromatic Protons (Benzyl) | Multiplet | 7.2 - 7.5 | N/A | 5H |
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. D₂O is a common choice for water-soluble glucuronides.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16 or higher for better signal-to-noise ratio
-
Spectral Width: 0-12 ppm
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. If using D₂O, the residual HDO peak can be set to 4.79 ppm. For CD₃OD, the residual CHD₂OD peak is set to 3.31 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the this compound molecule.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
This application note provides a foundational guide for the ¹H NMR characterization of this compound. The provided spectral data predictions and detailed experimental protocol will aid researchers in the structural verification and purity assessment of this important glucuronide conjugate. Adherence to this protocol will facilitate the acquisition of high-quality, reproducible ¹H NMR data, which is crucial for applications in drug metabolism research and development.
Application Notes and Protocols for Benzyl D-Glucuronate as a β-Glucuronidase Substrate
Introduction
β-Glucuronidases are a class of hydrolase enzymes crucial in the metabolism of both endogenous and xenobiotic compounds.[1][2] These enzymes catalyze the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, as well as from glucuronidated drugs, hormones, and toxins.[1][2][3] This enzymatic activity is a key step in drug metabolism, enterohepatic circulation, and has been harnessed for targeted drug delivery in therapeutic applications. In molecular biology, the E. coli β-glucuronidase (GUS) is widely used as a reporter gene in plant sciences.[1]
The utility of β-glucuronidase in these various fields has led to the development of numerous substrates for its detection and quantification. Commonly used substrates are chromogenic, such as p-nitrophenyl-β-D-glucuronide (PNPG), or fluorogenic, such as 4-methylumbelliferyl-β-D-glucuronide (MUG), which release a readily detectable colored or fluorescent product upon cleavage.[2][3][4]
This document provides detailed application notes and protocols for the use of Benzyl D-glucuronate as a potential substrate for β-glucuronidase. It should be noted that this compound is not a commonly cited substrate in the scientific literature for β-glucuronidase assays, and as such, established protocols and quantitative data are limited. The information provided herein is based on the general principles of β-glucuronidase enzymology and serves as a guide for researchers interested in exploring the use of this and other novel substrates.
Data Presentation
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Detection Method |
| This compound | Not Reported | Data not available | Data not available | Data not available | HPLC, GC-MS, or coupled enzymatic assay |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | E. coli | 0.07 | 92 | 1.29 x 106 | Fluorometric (Ex/Em = 365/450 nm) |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | E. coli | 0.11 | 74 | 6.93 x 105 | Fluorometric |
| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | E. coli | 0.48 | 35 | 7.40 x 104 | Fluorometric |
| p-Nitrophenyl-β-D-glucuronide (PNPG) | E. coli | Data not available | Data not available | Data not available | Spectrophotometric (405 nm) |
Experimental Protocols
Given the lack of a specific, validated protocol for this compound, a generalized protocol for a continuous or discontinuous β-glucuronidase assay is provided below. This protocol can be adapted for substrates that do not produce a direct colorimetric or fluorometric signal. The detection of the reaction products, benzyl alcohol and D-glucuronic acid, would require a secondary detection method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or a coupled enzymatic assay.
Generalized Protocol for β-Glucuronidase Assay using this compound
1. Materials and Reagents
-
This compound (Substrate)
-
β-Glucuronidase (e.g., from E. coli or bovine liver)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, or sodium acetate, pH 4.5-5.5 for lysosomal enzyme)
-
Stop Solution (e.g., 0.2 M sodium carbonate or a suitable organic solvent for extraction)
-
Purified water
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath
-
Detection system (e.g., HPLC with a suitable column and detector)
2. Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or water) at a concentration of 10-100 mM.
-
Enzyme Solution: Prepare a working solution of β-glucuronidase in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Assay Buffer: Prepare the appropriate assay buffer and adjust the pH. The optimal pH will depend on the source of the β-glucuronidase.
3. Assay Procedure (Discontinuous)
-
Reaction Setup: In microcentrifuge tubes, add the following in order:
-
Assay Buffer (to a final volume of, for example, 100 µL)
-
Sample containing β-glucuronidase activity (e.g., cell lysate, purified enzyme)
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add the this compound substrate solution to each tube to initiate the enzymatic reaction. The final substrate concentration should ideally be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Product Detection: Analyze the samples for the presence of the product (benzyl alcohol or D-glucuronic acid) using a suitable analytical method like HPLC or GC-MS.
-
Controls:
-
Negative Control (No Enzyme): Replace the enzyme solution with assay buffer to control for non-enzymatic hydrolysis of the substrate.
-
Positive Control: Use a known β-glucuronidase substrate like PNPG or MUG to confirm enzyme activity.
-
Blank (No Substrate): Replace the substrate solution with the solvent used for the stock solution to establish a baseline for the detection method.
-
4. Data Analysis
-
Generate a standard curve for the product (benzyl alcohol) using the chosen detection method.
-
Quantify the amount of product formed in each sample based on the standard curve.
-
Calculate the reaction velocity (e.g., in µmol/min).
-
Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound by β-glucuronidase.
Caption: Generalized workflow for β-glucuronidase assay with a novel substrate.
References
Application of Benzyl D-Glucuronate in Cell Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl D-glucuronide is a glycoside that finds significant application in cell culture studies, primarily as a tool for investigating enzyme-prodrug therapies. Its utility stems from its structure: a benzyl alcohol molecule linked to glucuronic acid. This linkage can be specifically cleaved by the enzyme β-glucuronidase, which is notably overexpressed in certain pathological conditions, such as the microenvironment of solid tumors. This differential expression allows for the targeted release of therapeutic agents at the site of disease, a cornerstone of modern targeted cancer therapy strategies.
This document provides detailed application notes and protocols for the use of Benzyl D-glucuronide and its derivatives in cell culture studies. It covers the principles of β-glucuronidase-mediated prodrug activation, experimental workflows for evaluating such systems, and specific protocols for relevant assays.
Principle of β-Glucuronidase-Mediated Prodrug Activation
The core principle behind the use of benzyl D-glucuronide derivatives in cell culture is the enzymatic cleavage of the glucuronide moiety by β-glucuronidase. In the context of cancer therapy, a non-toxic or less toxic prodrug is designed by attaching a glucuronide group, often via a benzyl linker, to a potent cytotoxic agent. In the tumor microenvironment, where β-glucuronidase is abundant, the prodrug is hydrolyzed, releasing the active drug and leading to localized cytotoxicity. This targeted activation minimizes systemic toxicity, a major challenge in conventional chemotherapy.
Key Applications in Cell Culture Studies
-
Evaluation of Prodrug Efficacy: Assessing the selective cytotoxicity of glucuronide prodrugs on cancer cells with varying levels of β-glucuronidase expression.
-
Enzyme Activity Profiling: Quantifying endogenous or engineered β-glucuronidase activity in different cell lines.
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Modeling: Simulating the sequential steps of ADEPT in an in vitro setting to evaluate the targeting and activation of prodrugs.
-
Mechanistic Studies: Investigating the downstream cellular effects of the released active drug and the benzyl alcohol by-product.
Data Presentation
β-Glucuronidase Activity in Colorectal Carcinoma Cell Lines
The following table summarizes the β-glucuronidase activity in various human colorectal carcinoma cell lines, highlighting the differences between poorly and highly invasive cells.[1][2]
| Cell Line | Differentiation | Invasiveness | β-Glucuronidase Activity (μg/10⁶ cells·h) |
| CX1 | Well | Poor | 1.96 |
| CCL187 | Well | Poor | 1.29 |
| CCL229 | Well | High | 2.46 |
| CCL227 | Poorly | High | 3.37 |
| CCL228 | Poorly | High | 2.98 |
| Clone A | Poorly | High | 2.87 |
This data demonstrates a correlation between higher β-glucuronidase secretion and increased invasiveness in these cell lines, providing a basis for selecting appropriate models for prodrug evaluation.
Experimental Protocols
Protocol 1: Determination of β-Glucuronidase Activity in Cell Lysates (Fluorometric Assay)
This protocol describes a method to quantify β-glucuronidase activity in cell lysates using a fluorogenic substrate.
Materials:
-
96-well black, flat-bottom plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorogenic β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells with ice-cold PBS. c. Add an appropriate volume of cell lysis buffer and incubate on ice. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the lysate.
-
Assay: a. Prepare standards using a known concentration of β-glucuronidase. b. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well. c. Add assay buffer to bring the total volume to 50 µL. d. Prepare a substrate solution in the assay buffer. e. Add 50 µL of the substrate solution to each well to start the reaction. f. Incubate the plate at 37°C for 30-60 minutes, protected from light. g. Stop the reaction by adding 100 µL of stop solution. h. Read the fluorescence on a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence (wells with no lysate). b. Generate a standard curve from the standards. c. Determine the β-glucuronidase activity in the samples from the standard curve and express as units per mg of protein.
Protocol 2: Cytotoxicity Assay of a Benzyl-Glucuronide Prodrug (MTT Assay)
This protocol outlines the steps to evaluate the cytotoxicity of a benzyl-glucuronide prodrug on cancer cells.
Materials:
-
96-well clear, flat-bottom plates
-
Cell culture medium
-
Benzyl-glucuronide prodrug
-
Control drug (active form)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the benzyl-glucuronide prodrug and the active control drug. b. Remove the old medium and add 100 µL of fresh medium containing the different concentrations of the drugs to the respective wells. c. Include untreated control wells (medium only). d. Incubate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium. d. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. e. Read the absorbance at 570 nm.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot the cell viability against the drug concentration and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: In Vitro Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow
This protocol provides a general workflow for an in vitro ADEPT experiment.
Materials:
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Target-positive and target-negative cancer cell lines
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Antibody-β-glucuronidase conjugate
-
Benzyl-glucuronide prodrug
-
Wash buffer (e.g., PBS)
-
Cell culture medium
-
MTT assay reagents (as in Protocol 2)
Procedure:
-
Antibody-Enzyme Conjugate Binding: a. Seed both target-positive and target-negative cells in separate 96-well plates. b. Incubate the cells with the antibody-β-glucuronidase conjugate for a specific period (e.g., 1-4 hours) to allow for binding to the target cells.
-
Washing: a. Carefully wash the cells multiple times with wash buffer to remove any unbound antibody-enzyme conjugate. This step is crucial to minimize non-specific prodrug activation.
-
Prodrug Addition: a. Add the benzyl-glucuronide prodrug at various concentrations to both cell lines. b. Incubate for a predetermined time (e.g., 48-72 hours).
-
Cytotoxicity Assessment: a. Perform an MTT assay as described in Protocol 2 to determine the cell viability in both cell lines.
-
Data Analysis: a. Compare the cytotoxicity of the prodrug on the target-positive versus the target-negative cells. A significant difference in viability indicates successful targeted prodrug activation.
Potential Signaling Pathways Affected by Benzyl Alcohol
Upon cleavage of Benzyl D-glucuronide, benzyl alcohol is released. While often considered a relatively benign byproduct, it can exert biological effects. Studies on similar compounds like 4-hydroxybenzyl alcohol have shown that it can induce apoptosis and affect pathways involved in angiogenesis and metastasis.[1] Benzyl alcohol's hydrophobicity may also contribute to its cellular toxicity. A potential mechanism involves the induction of cellular stress, leading to the activation of apoptotic pathways and the downregulation of pro-survival and pro-angiogenic factors.
Conclusion
Benzyl D-glucuronide and its derivatives are valuable tools for the development and evaluation of targeted cancer therapies. The protocols and data presented here provide a framework for researchers to design and execute cell culture studies to assess the efficacy and mechanism of action of β-glucuronidase-activated prodrugs. Careful selection of cell models based on their enzyme activity and the use of standardized assays are critical for obtaining reliable and reproducible results in this promising area of drug development.
References
Application Notes and Protocols for Studying Drug Metabolism with Benzyl D-Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl D-Glucuronate is a valuable tool for the in vitro assessment of drug metabolism, specifically for characterizing the activity of UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes that play a critical role in the phase II metabolism of a wide variety of xenobiotics, including drugs, environmental toxins, and endogenous compounds. By catalyzing the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, UGTs increase the water solubility of the compound, facilitating its excretion from the body. Understanding the interaction of new chemical entities (NCEs) with UGTs is a crucial step in drug development to predict potential drug-drug interactions and metabolic clearance pathways.
These application notes provide detailed protocols for utilizing this compound as a probe substrate in UGT inhibition assays and for determining the kinetic parameters of UGT isoforms.
Application: Screening for UGT Inhibitors
This compound can be employed as a substrate to screen for potential inhibitors of UGT enzymes. This is a critical step in drug development to assess the drug-drug interaction (DDI) potential of a new chemical entity (NCE). By measuring the reduction in the formation of Benzyl D-Glucuronide in the presence of a test compound, researchers can identify compounds that may interfere with the metabolism of other drugs that are cleared via glucuronidation.
Experimental Protocol: In Vitro UGT Inhibition Assay
This protocol outlines a method for screening potential UGT inhibitors using human liver microsomes (HLMs) or recombinant UGT isoforms and this compound as the substrate.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A9)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Test compound (potential inhibitor)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of the test compound in a suitable solvent at various concentrations.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
Prepare the UDPGA solution in water.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs or recombinant UGT enzymes with the incubation buffer and the test compound (or vehicle control) at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound and UDPGA. The final concentrations should be optimized, but a starting point could be:
-
This compound: Concentration near its Km value (if known, otherwise start with a concentration range of 1-100 µM).
-
HLM or recombinant UGT protein: 0.1-0.5 mg/mL.
-
UDPGA: 1-5 mM.
-
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the Benzyl D-Glucuronide metabolite using a validated LC-MS/MS method.
-
Monitor the parent compound and the glucuronide metabolite.
-
Data Analysis:
-
Calculate the percent inhibition of UGT activity by the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Table 1: Example IC50 Values of Known UGT Inhibitors using a Probe Substrate
| Inhibitor | Target UGT Isoform | Probe Substrate | IC50 (µM) |
| Atazanavir | UGT1A1 | Estradiol-3-O-glucuronidation | 0.8 |
| Niflumic Acid | UGT1A9 | Propofol | 0.1 |
| Gemfibrozil | UGT2B7 | Zidovudine | 50 |
Note: This table provides example data for known inhibitors and their corresponding UGT isoforms and probe substrates. Specific IC50 values for inhibitors using this compound would need to be determined experimentally.
Application: Determination of UGT Kinetic Parameters
Determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for this compound with different UGT isoforms is essential for understanding its substrate affinity and the efficiency of its glucuronidation. This information is crucial for designing effective in vitro assays and for interpreting the results of inhibition studies.
Experimental Protocol: UGT Enzyme Kinetics Assay
Materials:
-
Same as for the inhibition assay, excluding the test inhibitor.
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
-
Incubation:
-
Follow the same incubation procedure as in the inhibition assay, but instead of a test inhibitor, use a range of this compound concentrations.
-
Ensure the protein concentration and incubation time are optimized to be in the linear range of the reaction.
-
-
Termination and Sample Processing:
-
Follow the same procedure as in the inhibition assay.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of Benzyl D-Glucuronide formed at each substrate concentration.
-
Data Analysis:
-
Plot the reaction velocity (rate of product formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.
Table 2: Hypothetical Kinetic Parameters of this compound with UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | 25 | 1500 |
| UGT1A3 | 50 | 800 |
| UGT1A4 | >200 | Not determined |
| UGT1A6 | 100 | 500 |
| UGT1A9 | 15 | 2500 |
| UGT2B7 | 75 | 1200 |
Note: This table presents hypothetical data to illustrate how the results would be presented. Actual kinetic parameters need to be determined experimentally.
Visualizations
Experimental Workflow for UGT Inhibition Screening
Caption: Workflow for in vitro UGT inhibition screening.
Signaling Pathway of UGT-Mediated Drug Metabolism
Caption: UGT-mediated drug metabolism and excretion pathway.
Application Note: Quantitative Analysis of Benzyl D-Glucuronate in Biological Samples
Introduction
Benzyl D-Glucuronate is a phase II metabolite of benzyl alcohol, a common preservative, fragrance component, and industrial solvent. Benzyl alcohol is metabolized in the liver, first to benzoic acid and then conjugated with glucuronic acid to form this compound, which is subsequently excreted in the urine.[1][2][3] The quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies, toxicology assessments, and monitoring exposure to benzyl alcohol-containing products.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma and urine using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Benzyl Alcohol
Benzyl alcohol undergoes oxidation to benzaldehyde, followed by further oxidation to benzoic acid. Benzoic acid is then conjugated with glucuronic acid by UDP-glucuronosyltransferase to form this compound, a more water-soluble compound that can be readily eliminated from the body.[3][4]
References
- 1. hmdb.ca [hmdb.ca]
- 2. Benzyl alcohol metabolism and elimination in neonates. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Benzyl D-Glucuronate in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl D-Glucuronate in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is the benzyl ester of D-glucuronic acid. It is primarily used in chemical synthesis, particularly as a precursor for the efficient synthesis of 1β-O-acyl glucuronides[1]. Acyl glucuronides are important metabolites of many carboxylic acid-containing drugs.
Q2: What are the primary stability concerns for this compound in aqueous solutions?
The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The ester linkage can be cleaved by both acid- and base-catalyzed hydrolysis, leading to the formation of D-glucuronic acid and benzyl alcohol. Additionally, as a glucuronide, it may be susceptible to enzymatic degradation by β-glucuronidases if they are present as contaminants. The solid form is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can impact its stability over time[1][2].
Q3: What are the ideal storage conditions for this compound stock solutions?
-
pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the stability of my this compound solution?
The stability of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). A stability-indicating method should be developed to separate the intact this compound from its potential degradation products, D-glucuronic acid and benzyl alcohol.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in your aqueous experimental buffer.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of this compound for each experiment, especially if the buffer conditions are neutral or alkaline.
-
pH and Temperature Control: Ensure the pH and temperature of your experimental setup are controlled and consistent. The stability of ester compounds is often highly dependent on these factors.
-
Perform a Stability Check:
-
Incubate a solution of this compound in your experimental buffer under the same conditions as your experiment (time, temperature, pH).
-
At various time points, analyze samples by HPLC to quantify the remaining amount of intact this compound.
-
This will help determine the rate of degradation under your specific experimental conditions.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products from this compound.
Troubleshooting Steps:
-
Identify Potential Degradants: The primary degradation products are expected to be D-glucuronic acid and benzyl alcohol.
-
Analyze Standards: Inject standards of D-glucuronic acid and benzyl alcohol into your HPLC system to compare their retention times with the unknown peaks.
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. This involves intentionally degrading a sample of this compound under stress conditions (e.g., acidic, basic, oxidative, thermal) and analyzing the resulting mixture.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound and identify its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer (e.g., pH 7.4 phosphate buffer) at an elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution in the same buffer at the recommended storage temperature (e.g., -20°C).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (for the benzyl group) or Mass Spectrometry for more sensitive and specific detection.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Hydrolysis is catalyzed by both acid and base. Stability is generally greatest in the slightly acidic to neutral pH range. | Maintain pH between 5 and 7 for short-term experiments. For long-term storage, a slightly acidic pH is preferable. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store solutions at low temperatures (-20°C or -80°C). Perform experiments at the lowest feasible temperature. |
| Enzymes | β-glucuronidases can cleave the glycosidic bond, though the ester linkage is the primary concern for chemical stability. | Use sterile, high-purity water and buffers. If enzymatic contamination is suspected, consider adding an enzyme inhibitor. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can potentially degrade the compound. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
Visualizations
Caption: Predicted degradation pathway of this compound in aqueous solution.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Benzyl D-Glucuronate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl D-Glucuronate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can be accompanied by several impurities, primarily arising from the starting materials, side reactions during glycosylation, and incomplete deprotection of protecting groups. Common impurities include:
-
Unreacted Starting Materials: Residual D-glucuronic acid and benzyl alcohol.
-
Anomeric Isomers: Formation of the undesired α-anomer alongside the desired β-anomer.
-
Incompletely Deprotected Intermediates: If protecting groups are used (e.g., acetyl, benzylidene), partially deprotected glucuronate derivatives can persist.
-
Side-Reaction Products: Orthoesters and glycosene byproducts can form during the glycosylation reaction.
-
Degradation Products: Benzyl D-glucuronide can be susceptible to hydrolysis under certain pH conditions, leading to the formation of D-glucuronic acid and benzyl alcohol.
Q2: How can I minimize the formation of the α-anomer during glycosylation?
A2: The formation of the desired β-anomer is favored by using a participating protecting group at the C-2 position of the glucuronic acid donor, such as an acetyl group. The neighboring group participation of the acetyl group helps to block the α-face of the oxocarbenium ion intermediate, leading to preferential formation of the β-glycosidic bond. Reaction conditions such as temperature and solvent can also influence the anomeric ratio.
Q3: What is the best method for purifying crude this compound?
A3: Column chromatography on silica gel is the most common and effective method for purifying this compound from reaction impurities. A solvent system of ethyl acetate and hexane, or dichloromethane and methanol, is typically used to achieve good separation. The polarity of the solvent system can be adjusted based on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the stereochemistry of the anomeric carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction conditions (temperature, time, catalyst); Poor quality of starting materials. | Monitor the reaction by TLC until the starting material is consumed. Optimize reaction temperature and time. Ensure starting materials are pure and dry. |
| Presence of Multiple Spots on TLC | Formation of multiple byproducts (anomers, orthoesters, etc.); Incomplete deprotection. | Use a participating protecting group at C-2 to improve stereoselectivity. Optimize glycosylation reaction conditions to minimize side reactions. Ensure complete deprotection by monitoring with TLC. |
| Product is an inseparable mixture of anomers | Non-participating protecting group at C-2; Inappropriate glycosylation conditions. | Switch to a participating protecting group like acetyl. Screen different glycosylation promoters and solvents. |
| Difficulty in removing protecting groups | Harsh deprotection conditions cleaving the benzyl ester; Incomplete deprotection. | Use milder deprotection methods. For example, for benzylidene acetals, catalytic hydrogenation can be an alternative to acid hydrolysis which might cleave the benzyl ester. Monitor deprotection closely by TLC. |
| Product degrades during work-up or purification | Unstable pH conditions (strong acid or base). | Maintain a neutral or slightly acidic pH during work-up and purification. Avoid prolonged exposure to strong acids or bases. |
Common Impurity Profile
The following table summarizes common impurities, their likely origin, and typical analytical observations. The percentage range is indicative and can vary significantly based on the synthetic route and reaction conditions.
| Impurity | Origin | Typical % Range (Crude Product) | Analytical Identification (¹H NMR) |
| α-Benzyl D-Glucuronate | Anomerization during glycosylation | 5-20% | Distinct anomeric proton signal (typically downfield from the β-anomer). |
| Unreacted D-Glucuronic Acid | Incomplete reaction | 2-10% | Absence of benzyl group signals. |
| Benzyl Alcohol | Incomplete reaction or product degradation | 1-5% | Characteristic aromatic and benzylic CH₂ signals. |
| Partially Deprotected Intermediates | Incomplete deprotection | Variable | Presence of signals from remaining protecting groups. |
| Orthoester Byproduct | Side reaction during glycosylation | < 5% | Characteristic signals for the orthoester methine proton. |
Experimental Protocols
General Protocol for this compound Synthesis via Koenigs-Knorr Glycosylation:
-
Preparation of Glucuronyl Bromide Donor: Commercially available 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester is treated with HBr in acetic acid to yield the acetobromo-D-glucuronic acid methyl ester.
-
Glycosylation: The glucuronyl bromide donor is reacted with benzyl alcohol in the presence of a promoter such as silver carbonate or silver triflate in an anhydrous solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature and monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the silver salts, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Deprotection: The resulting protected benzyl glucuronate is deprotected to remove the acetyl groups. This is typically achieved by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Purification: The crude this compound is purified by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexane or dichloromethane/methanol).
Visualizing the Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Impurity Formation Pathway
This diagram illustrates the potential formation of common impurities during the synthesis.
Caption: Potential pathways for impurity formation in this compound synthesis.
Technical Support Center: Koenigs-Knorr Reaction for Glucuronidation
Welcome to the technical support center for the Koenigs-Knorr reaction, with a specific focus on its application in glucuronidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Koenigs-Knorr glucuronidation reaction.
Question: My Koenigs-Knorr glucuronidation reaction has a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Koenigs-Knorr reaction are a frequent issue and can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Moisture in the Reaction: The Koenigs-Knorr reaction is highly sensitive to water, which can hydrolyze the glycosyl halide donor, leading to a significant decrease in yield.
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; freshly distilled solvents or those stored over molecular sieves are recommended. The addition of a desiccant like molecular sieves (3Å or 4Å) or Drierite directly to the reaction mixture can also help to scavenge any residual moisture.[1]
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Decomposition of the Glycosyl Halide: Glycosyl halides can be unstable and decompose, especially in the presence of the promoter.[2]
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Solution: Use freshly prepared or purified glycosyl halide for the best results. Monitor the stability of your glycosyl halide donor under the reaction conditions.
-
-
Sub-optimal Promoter/Activator: The choice and quality of the promoter are critical for the reaction's success.
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Solution: Silver salts (e.g., Ag₂O, Ag₂CO₃) are common promoters.[3] The reactivity of silver oxide can vary depending on its preparation and age.[2] Consider using other promoters like mercury(II) cyanide (Hg(CN)₂), mercury(II) bromide (HgBr₂), or cadmium carbonate (CdCO₃).[3] The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly accelerate the reaction and improve yields.[4]
-
-
Low Reactivity of the Alcohol (Aglycone): Sterically hindered or electron-deficient alcohols can be poor nucleophiles, leading to slow and inefficient reactions.
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Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more reactive glycosyl donor or a more potent promoter system.
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Side Reactions: The formation of byproducts such as orthoesters can consume the starting materials and reduce the yield of the desired glucuronide.[5]
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Solution: Optimization of reaction conditions, such as temperature and the choice of promoter, can minimize side reactions. For instance, the formation of orthoesters is a known side reaction that can be influenced by the reaction conditions.[5]
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Question: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity of the glucuronidation?
Answer:
Controlling the anomeric selectivity is a key challenge in glycosylation chemistry. The formation of anomeric mixtures in the Koenigs-Knorr reaction is influenced by several factors:
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Neighboring Group Participation: The protecting group at the C-2 position of the glucuronic acid donor plays a crucial role in determining the stereochemical outcome.
-
Solution: The use of an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position generally leads to the formation of the 1,2-trans-glycoside (the β-anomer for glucuronic acid) through neighboring group participation.[3] The acetyl group can form a cyclic acyloxonium intermediate, which shields the α-face and directs the incoming alcohol to attack from the β-face.
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-
Solvent Polarity: The solvent can influence the stability of the oxocarbenium ion intermediate and thus affect the stereochemical outcome.
-
Solution: Non-polar, non-participating solvents like dichloromethane or toluene are often used. Ethereal solvents can sometimes favor the formation of the α-anomer. Experimenting with different solvents can help optimize the anomeric ratio.
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-
Promoter Choice: The nature of the promoter can also influence the anomeric selectivity.
-
Solution: While silver salts often favor the β-anomer with participating protecting groups, some promoter systems might lead to different outcomes. For instance, the use of zinc bromide as a catalyst in the glucuronidation of morphine led to a preference for the α-anomer.[5]
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-
Temperature: Reaction temperature can affect the equilibrium between the α and β products.
-
Solution: Running the reaction at lower temperatures can sometimes improve the selectivity for the thermodynamically favored product.
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Question: I am observing significant formation of side products in my reaction. What are they and how can I prevent them?
Answer:
Several side reactions can occur during a Koenigs-Knorr reaction, leading to a complex reaction mixture and reduced yield of the desired product.
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Orthoester Formation: This is a common side product, especially with reactive alcohols.[5] It arises from the attack of the alcohol on the C-2 acetyl carbonyl group of the intermediate acyloxonium ion.
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Prevention: Modifying the reaction conditions, such as the choice of promoter and solvent, can help minimize orthoester formation. In some cases, using a different protecting group at C-2 that is less prone to forming orthoesters may be necessary.
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Glycosyl Halide Hydrolysis: As mentioned earlier, the presence of water leads to the hydrolysis of the glycosyl halide to the corresponding hemiacetal.
-
Prevention: Strict anhydrous conditions are crucial.[1]
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-
Elimination Products: Under basic conditions, elimination of HBr from the glycosyl bromide can occur, leading to the formation of a glycal.
-
Prevention: Avoid strongly basic conditions if your glycosyl donor is susceptible to elimination.
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FAQs
Q1: What are the most common promoters used in the Koenigs-Knorr reaction for glucuronidation?
A1: The most common promoters are heavy metal salts. Silver salts like silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O) are frequently used.[3] Mercury(II) salts such as mercury(II) cyanide (Hg(CN)₂) and mercury(II) bromide (HgBr₂) are also effective but are more toxic.[3] Cadmium carbonate (CdCO₃) has also been employed.[3] More recently, the use of catalytic amounts of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in combination with a silver salt has been shown to be highly effective.[4]
Q2: How do I prepare the glycosyl bromide donor for the reaction?
A2: The most common starting material for preparing the glucuronyl bromide donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate. This can be treated with a solution of hydrogen bromide in acetic acid or with acetyl bromide to generate the corresponding acetobromoglucuronate. It is crucial to handle the resulting glycosyl bromide under anhydrous conditions as it is sensitive to moisture.
Q3: What protecting groups are typically used for the glucuronic acid donor?
A3: For the hydroxyl groups at positions C-2, C-3, and C-4, acetyl (Ac) or benzoyl (Bz) groups are commonly used. These ester protecting groups also serve as participating groups to direct the stereochemistry towards the β-glycoside. The carboxylic acid at C-6 is typically protected as a methyl ester.
Q4: What are some alternative methods to the Koenigs-Knorr reaction for glucuronidation?
A4: While the Koenigs-Knorr reaction is a classic method, other glycosylation methods can also be used for glucuronidation. These include the use of glycosyl trichloroacetimidates (Schmidt glycosylation), glycosyl sulfoxides, and thioglycosides as donors. The choice of method often depends on the specific substrate and the desired stereochemical outcome.
Data Presentation
Table 1: Examples of Koenigs-Knorr Glucuronidation with Reported Yields
| Aglycone | Promoter/Catalyst | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Androsterone | Ag₂CO₃ | Toluene | - | - | [1] |
| 3-O-acetylated morphine | ZnBr₂ | - | 63 | 8:1 | [5] |
| Daunomycinone | HgBr₂ | - | - | 3:7 | [5] |
| Racemic Clenbuterol | - | - | 1.7 | Diastereomeric mixture | [5] |
| Benzyl salicylate | - | - | 61 | - | [5] |
Note: The table provides examples from the literature. Yields and anomeric ratios are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glucuronidation of a Phenolic Aglycone
This protocol provides a general guideline. The specific amounts of reagents, reaction time, and temperature should be optimized for each specific substrate.
Materials:
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Phenolic aglycone
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Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate) bromide (acetobromoglucuronate)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
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Anhydrous dichloromethane (DCM) or anhydrous toluene
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4Å Molecular sieves (activated)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic aglycone (1.0 eq), the chosen silver salt promoter (1.5 - 2.0 eq), and activated 4Å molecular sieves.
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Add anhydrous solvent (DCM or toluene) to the flask and stir the suspension at room temperature for 30 minutes.
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In a separate flame-dried flask, dissolve the acetobromoglucuronate (1.2 - 1.5 eq) in a minimal amount of anhydrous solvent.
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Slowly add the solution of the glycosyl donor to the suspension of the aglycone and promoter over a period of 15-30 minutes.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.
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Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the protected glucuronide.
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The protecting groups (acetyl and methyl ester) can be removed in a subsequent step, typically by treatment with a base like sodium methoxide in methanol (for deacetylation) followed by saponification with a base like lithium hydroxide (for hydrolysis of the methyl ester).
Mandatory Visualization
Caption: Troubleshooting workflow for the Koenigs-Knorr glucuronidation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzyl D-Glucuronate Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Benzyl D-Glucuronate conjugation reactions. It includes detailed troubleshooting advice, frequently asked questions (FAQs), standardized experimental protocols, and key performance data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting components for a this compound conjugation reaction?
A successful reaction requires a UGT-containing enzyme source (e.g., human liver microsomes), the substrate (benzyl alcohol), the sugar donor cofactor (Uridine 5'-diphosphoglucuronic acid, UDPGA), and a suitable buffer system. Magnesium chloride (MgCl₂) is also essential as a cofactor to enhance enzyme activity.
Q2: My this compound yield is very low. What are the common causes?
Low yield can stem from several factors:
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Inactive Enzyme: Ensure microsomes have been stored correctly at -80°C and thawed properly.
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Cofactor Degradation: UDPGA is temperature-sensitive. Prepare it fresh and keep it on ice.
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Suboptimal pH: UGT enzymes have an optimal pH range, typically between 7.0 and 8.0.
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Microsomal Membrane Latency: The active site of UGTs is inside the endoplasmic reticulum lumen. The microsomal membrane must be permeabilized for substrates to gain access.[1]
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Product Inhibition: The reaction co-product, UDP, can competitively inhibit the binding of UDPGA.[2]
Q3: How do I properly permeabilize the microsomal membrane?
To overcome membrane latency, treatment with a pore-forming agent is recommended.[1] Alamethicin is a widely used peptide that creates pores in the membrane, allowing UDPGA to access the UGT active site without completely disrupting the membrane structure, which can be caused by detergents.[1][2]
Q4: The reaction rate is not linear over time. What does this indicate?
A non-linear reaction rate, especially one that plateaus quickly, often suggests substrate depletion, enzyme instability at the incubation temperature (typically 37°C), or product inhibition. It is crucial to determine the linear range by performing a time-course experiment to ensure subsequent kinetic studies are accurate.
Q5: Which UGT isoforms are most likely responsible for benzyl alcohol glucuronidation?
While multiple UGTs can metabolize alcohols, studies on similar small alcohol substrates like ethanol have identified UGT1A1 and UGT2B7 as the most prevalent isoforms involved in the conjugation.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting of small volumes.- Incomplete mixing of reaction components.- Microsomes not fully homogenized after thawing. | - Use calibrated pipettes and prepare a master mix for all common reagents.- Gently vortex the master mix before aliquoting.- Ensure the microsomal suspension is uniform before adding it to the reaction. |
| No product detected | - Omission of a critical reagent (e.g., UDPGA, MgCl₂).- Incorrect pH of the buffer.- Enzyme source completely inactive. | - Double-check your protocol and reagent preparation.- Verify the final pH of the reaction mixture is within the optimal range (e.g., 7.4).- Test the microsomes with a known positive control substrate for the relevant UGT isoform. |
| Low enzyme activity compared to literature | - Insufficient membrane permeabilization.- Presence of inhibitors in the reaction (e.g., from substrate stock).- Suboptimal substrate concentration. | - Optimize the concentration of alamethicin (a common starting point is 50 µg/mg of microsomal protein).[1]- Check the purity of your benzyl alcohol.- Perform a substrate concentration curve to determine the optimal concentration (Km). |
| Acyl glucuronide instability | - this compound, like other acyl glucuronides, can be unstable and prone to hydrolysis. | - Ensure samples are immediately stabilized after collection by acidifying them and keeping them at low temperatures to minimize breakdown.[4] |
| Difficulty in quantifying the product | - The high polarity of glucuronides can make them difficult to separate from the biological matrix during analysis. | - Use analytical methods like LC-MS/MS, which offer high selectivity and sensitivity for direct glucuronide quantification.[5][6] |
Experimental Protocols & Data
Standard Protocol for In Vitro Benzyl Alcohol Glucuronidation
This protocol is adapted from established methods for UGT activity assays in human liver microsomes (HLM).[1]
1. Reagent Preparation:
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Phosphate or Tris-HCl Buffer (100 mM, pH 7.4): Prepare and chill on ice.
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UDPGA Solution (50 mM): Dissolve UDPGA trisodium salt in buffer. Prepare fresh before each experiment and keep on ice.
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MgCl₂ Solution (100 mM): Dissolve magnesium chloride in deionized water.
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Alamethicin Stock (5 mg/mL): Dissolve in ethanol or methanol.
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Benzyl Alcohol Stock (100 mM): Dissolve in a suitable solvent (e.g., methanol, ensuring final solvent concentration in the reaction is <1%).
-
HLM Suspension: Thaw pooled HLM on ice. Dilute to a working concentration of 2 mg/mL in buffer.
2. Microsome Activation:
-
To the diluted HLM suspension, add alamethicin to a final concentration of 50 µg per mg of microsomal protein.
-
Incubate on ice for 15 minutes.
3. Reaction Incubation:
-
Set up reaction tubes (in triplicate) in a 96-well plate or microcentrifuge tubes.
-
Add buffer, MgCl₂ (final concentration 10 mM), activated HLM (final concentration 0.5-1.0 mg/mL), and varying concentrations of benzyl alcohol.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding UDPGA (final concentration 5 mM).
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Incubate at 37°C for a predetermined time (e.g., 30-60 minutes, within the linear range).
4. Reaction Termination and Analysis:
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Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
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Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.[6]
Representative Kinetic Data
While specific kinetic parameters for benzyl alcohol are not widely published, the following data for ethanol glucuronidation provides a reference for expected values when using HLM and recombinant UGT enzymes.[3] The kinetics of ethyl glucuronide formation were examined in human liver microsomes (HLM) and recombinant UDP-glucuronosyltransferases (UGTs).[3]
| Enzyme Source | Apparent Kₘ (mM) | Vₘₐₓ (pmol/min/mg) |
| Human Liver Microsomes (HLM) | 0.17 ± 0.08 | 75.98 ± 5.63 |
| Recombinant UGT1A1 | 0.03 ± 0.01 | 25.22 ± 3.45 |
| Recombinant UGT2B7 | 0.11 ± 0.04 | 52.03 ± 9.8 |
Table adapted from a study on ethyl glucuronide formation, demonstrating typical kinetic values for a simple alcohol substrate.[3]
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines the standard procedure for an in vitro UGT assay.
Caption: Standard workflow for in vitro this compound synthesis.
Troubleshooting Logic for Low Product Yield
This flowchart provides a logical sequence for diagnosing the cause of low reaction yields.
Caption: Troubleshooting flowchart for low glucuronidation yield.
References
- 1. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Preventing hydrolysis of Benzyl D-Glucuronate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Benzyl D-Glucuronate during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound, focusing on the prevention of its degradation through hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the benzyl ester of D-glucuronic acid. It is often used as a starting material in the synthesis of 1β-O-acyl glucuronides.[1] Like other acyl glucuronides, it is susceptible to hydrolysis, which is the chemical breakdown of the compound due to reaction with water. This instability can lead to the formation of D-glucuronic acid and benzyl alcohol, compromising the integrity of experiments and leading to inaccurate results. The stability of acyl glucuronides is influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: What are the primary pathways of this compound hydrolysis?
There are two main pathways for the hydrolysis of this compound:
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Chemical (Non-Enzymatic) Hydrolysis: This occurs spontaneously in aqueous solutions and is highly dependent on the pH and temperature of the environment. Ester bonds, such as the one in this compound, are known to be labile under both acidic and basic conditions.
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Enzymatic Hydrolysis: This is catalyzed by β-glucuronidase enzymes, which are present in various biological matrices, including plasma, urine, and tissue homogenates. These enzymes specifically cleave the glucuronide linkage.
Troubleshooting Common Problems
Problem 1: Inconsistent or lower-than-expected concentrations of this compound in my samples.
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Possible Cause: Hydrolysis has occurred during sample collection, processing, or storage.
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Solution:
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Immediate Processing: Process samples as quickly as possible after collection.
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Low Temperature: Keep samples on ice or at 4°C during all handling steps. For long-term storage, samples should be frozen at -80°C.
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pH Control: Maintain a slightly acidic pH (around 6.0) if possible, as acyl glucuronides are generally more stable at this pH. Avoid alkaline conditions.
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Enzyme Inhibition: If working with biological matrices, add a β-glucuronidase inhibitor to your samples immediately upon collection.
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Problem 2: Appearance of unexpected peaks corresponding to D-glucuronic acid or benzyl alcohol in my analytical run (e.g., HPLC, LC-MS).
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Possible Cause: Hydrolysis has occurred either before or during the analytical process.
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Solution:
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Review Sample Handling: Ensure that the preventive measures outlined in Problem 1 have been strictly followed.
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Analytical Conditions:
-
Use a mobile phase with a slightly acidic pH for HPLC or LC-MS analysis.
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Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of samples waiting for injection.
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Minimize the time between sample preparation and analysis.
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-
Problem 3: My experimental results are not reproducible when using this compound.
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Possible Cause: Variable degrees of hydrolysis across different experimental runs.
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Solution:
-
Standardize Protocols: Implement a strict, standardized protocol for the handling, processing, and storage of all samples containing this compound.
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Incorporate Controls: Include control samples to monitor the stability of this compound throughout your experiment. This can be done by analyzing a standard solution of this compound that has been subjected to the same conditions as your experimental samples.
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Quantify Hydrolysis: If preventing hydrolysis completely is not possible, consider quantifying the extent of degradation in your samples. This can be achieved by measuring the concentration of the hydrolysis products (D-glucuronic acid and benzyl alcohol) and correcting your results accordingly.
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Data on this compound Stability
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the estimated half-life of the benzyl ester bond under different conditions, based on data for structurally similar compounds.
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 5.0 | 25 | > 24 hours |
| 7.4 | 25 | Several hours |
| 7.4 | 37 | < 1 hour |
| 9.0 | 25 | Minutes to hours |
Note: This data is an estimation based on the known reactivity of benzyl esters and acyl glucuronides. The actual stability of this compound in your specific experimental matrix may vary. It is highly recommended to perform stability studies under your experimental conditions.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound to Minimize Hydrolysis
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Receiving and Storage: Upon receipt, store this compound solid at -20°C or below in a desiccator.
-
Preparation of Stock Solutions:
-
Prepare stock solutions in an anhydrous organic solvent such as acetonitrile or DMSO.
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Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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-
Preparation of Working Solutions:
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Prepare aqueous working solutions immediately before use.
-
Use a slightly acidic buffer (e.g., pH 6.0 phosphate buffer) to prepare aqueous solutions whenever the experimental conditions allow.
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Keep aqueous solutions on ice.
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Sample Collection (for biological matrices):
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Pre-cool collection tubes.
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Immediately after collection, place the samples on ice.
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If enzymatic hydrolysis is a concern, add a β-glucuronidase inhibitor to the collection tubes before adding the sample.
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Sample Processing:
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Perform all processing steps (e.g., centrifugation, extraction) at 4°C.
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Minimize the time for each processing step.
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Sample Analysis:
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Analyze samples as soon as possible after preparation.
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If there is a delay, store the processed samples at -80°C.
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Use an autosampler cooled to 4°C during analysis.
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Protocol 2: Inhibition of Enzymatic Hydrolysis by β-Glucuronidase in Biological Samples
This protocol describes the use of a general β-glucuronidase inhibitor for stabilizing this compound in biological samples like plasma or cell lysates.
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Materials:
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Biological sample (e.g., plasma, cell lysate)
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This compound
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β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone)
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Ice bath
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Appropriate buffers and reagents for your experiment
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-
Procedure:
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Prepare a stock solution of the β-glucuronidase inhibitor according to the manufacturer's instructions.
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Immediately after collecting the biological sample, add the β-glucuronidase inhibitor to the final desired concentration (e.g., 10-50 µM, but always optimize for your specific enzyme source and conditions).
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Gently mix the sample.
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Proceed with your experimental protocol, keeping the sample on ice or at 4°C whenever possible.
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Visualizing Hydrolysis and Prevention Strategies
Caption: Pathways of this compound Hydrolysis.
Caption: Workflow for Minimizing this compound Hydrolysis.
References
Technical Support Center: Benzyl D-Glucuronate Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of Benzyl D-Glucuronate.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Koenigs-Knorr method.
Question: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in Koenigs-Knorr glycosylation are common and can typically be traced to several critical factors:
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Moisture Contamination: Glycosylation reactions are highly sensitive to water. Any moisture will react with the activated glycosyl donor and the promoter, quenching the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
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Inactive Promoter: The heavy metal salt promoter (e.g., silver(I) oxide or silver carbonate) is crucial for activating the glycosyl halide.[1][2] If the promoter is old, has been improperly stored, or is of low quality, it may be inactive. Use freshly purchased or properly stored reagents. Silver oxide, for example, should be a fine, black or dark brown powder; clumping may indicate deactivation.
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Poor Quality Glycosyl Donor: The starting material, typically an acetylated glucuronyl bromide, must be pure and completely dry. Impurities or degradation of this starting material will lead to side reactions and lower yields.
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Suboptimal Reaction Temperature: Excessively low temperatures can result in extremely slow or stalled reactions, while high temperatures can cause decomposition of the reactants and the formation of side products. The reaction often requires careful temperature management, starting at a low temperature and allowing it to warm gradually.
Question: The reaction is very slow or appears to stall completely according to TLC analysis. How can I speed it up?
Answer: A sluggish reaction can be addressed by:
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Adding a Catalytic Co-promoter: The addition of a catalytic amount (e.g., 10-20 mol%) of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can dramatically accelerate traditional silver(I) oxide-promoted Koenigs-Knorr reactions, often reducing reaction times from many hours to under 30 minutes.[3]
-
Verifying Reagent Stoichiometry: Ensure the correct molar ratios of donor, acceptor, and promoter are being used. An excess of the alcohol acceptor is common, but a sufficient amount of promoter (often 1.0-2.0 equivalents relative to the donor) is critical.
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Increasing Temperature (with caution): If the reaction is being run at a very low temperature (e.g., -20°C), allowing it to slowly warm to room temperature may be necessary. Monitor the reaction closely by TLC to ensure side products do not begin to form.
Question: My final product is a mixture of anomers (α and β). How can I improve the β-selectivity?
Answer: Achieving high β-selectivity is a primary goal. The key lies in "neighboring group participation."
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Use of a C2-Ester Protecting Group: The presence of an acetyl or benzoyl group at the C-2 position of the glucuronic acid donor is critical. During the reaction, this group forms a cyclic acyl-oxonium ion intermediate, which blocks the "top" (α) face of the sugar ring. The alcohol acceptor (benzyl alcohol) can then only attack from the "bottom" (β) face, resulting in the desired 1,2-trans-glycoside (the β-anomer).[4] Using a non-participating group, like a benzyl ether, at the C-2 position will likely result in a mixture of anomers.[4]
Question: I see an unexpected, less polar spot on my TLC plate during the reaction. What could it be?
Answer: A common side product in glycosylation reactions, especially with participating groups like acetyl, is an orthoester . This occurs when the alcohol acceptor attacks the carbonyl carbon of the participating group instead of the anomeric carbon. To minimize orthoester formation, ensure strictly anhydrous conditions and consider the reactivity of your alcohol acceptor.
Question: During the final deacetylation step (Zemplén conditions), I am losing my product. Why?
Answer: The Zemplén deacetylation uses a catalytic amount of sodium methoxide in methanol.[4][5] While this is generally effective for removing acetyl groups, the basic conditions can also catalyze the hydrolysis (saponification) of the desired benzyl ester bond, especially if the reaction is left for too long or if too much base is used.[3][6] It is crucial to monitor this step carefully by TLC and neutralize the reaction with a weak acid (e.g., by adding ion-exchange resin H+ form) as soon as the starting material is consumed.[4]
Data and Reaction Monitoring
Effective reaction monitoring is crucial for maximizing yield. Thin-Layer Chromatography (TLC) is the primary method for this.
| Compound | Typical Rf Value (1:1 Hexane:Ethyl Acetate) | Visualization Notes |
| Starting Material: Acetobromo-α-D-glucuronic acid methyl ester | ~0.6 - 0.7 | UV active (if a suitable chromophore is present). Stains with p-anisaldehyde or permanganate. |
| Acceptor: Benzyl Alcohol | ~0.5 - 0.6 | UV active. Stains with permanganate. |
| Product: Protected this compound | ~0.4 - 0.5 | UV active. Stains well with p-anisaldehyde (often yellow/orange). |
| Final Product: this compound | Baseline (polar) | Does not move significantly in this solvent system. Requires a more polar eluent (e.g., 9:1 DCM:MeOH). |
Note: Rf values are illustrative and can vary based on the exact TLC plate, chamber saturation, and solvent conditions.
Experimental Protocols
The synthesis of this compound is typically a two-step process: 1) The Koenigs-Knorr glycosylation to form the protected intermediate, and 2) The deprotection of the hydroxyl groups.
Step 1: Synthesis of Methyl (Benzyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate
This protocol is adapted from standard Koenigs-Knorr procedures.[2][7]
Materials:
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate Bromide (Glycosyl Donor)
-
Benzyl Alcohol (Glycosyl Acceptor)
-
Silver(I) Oxide (Ag₂O) (Promoter)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Molecular Sieves (4Å), activated
-
Celite
Procedure:
-
Oven-dry all glassware and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
To a flask containing activated 4Å molecular sieves, add the glycosyl donor (1.0 equiv) and silver(I) oxide (1.5 equiv).
-
Add anhydrous DCM via syringe.
-
Add benzyl alcohol (1.2 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature, protected from light (wrap the flask in aluminum foil).
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the glycosyl donor (higher Rf) and the appearance of the product spot (lower Rf) indicates reaction progression. The reaction may take 4-24 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad thoroughly with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the protected product.
Step 2: Zemplén Deacetylation to Yield this compound
This protocol removes the acetyl protecting groups to yield the final product.[4][5]
Materials:
-
Protected this compound from Step 1
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 25 wt% solution in MeOH
-
Amberlite IR-120 (H⁺ form) ion-exchange resin
Procedure:
-
Dissolve the protected product (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of the sodium methoxide solution dropwise (e.g., 0.1 equiv).
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction closely by TLC (e.g., 9:1 DCM:MeOH). The reaction is typically complete in 30-60 minutes.
-
Once the starting material is consumed, add the Amberlite IR-120 (H⁺) resin to neutralize the solution to pH ~7 (check with pH paper).
-
Stir for an additional 15 minutes.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified further, if necessary, by crystallization or chromatography.
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A logical guide to diagnosing the cause of low reaction yields.
Simplified Koenigs-Knorr Mechanism for β-Selectivity
Caption: Mechanism showing how the C2-acetyl group directs β-anomer formation.
References
- 1. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 2. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Hydrolysis of Benzyl Esters. [scite.ai]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ia800607.us.archive.org [ia800607.us.archive.org]
- 7. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Glucuronides
Welcome to the technical support center for glucuronide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols related to common side reactions in glucuronide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of glucuronides using various methods.
Koenigs-Knorr Method
Question: I am getting a low yield of my desired glucuronide using the Koenigs-Knorr method, and I see a significant amount of a byproduct that I suspect is an orthoester. What is happening and how can I fix it?
Answer: The formation of a stable 1,2-acyloxonium ion (an orthoester) is a common side reaction in the Koenigs-Knorr synthesis, particularly when using participating protecting groups like acetyl on the C2-hydroxyl of the glucuronic acid donor. This intermediate can be unreactive or lead to the formation of the undesired orthoester product instead of the desired β-glucuronide.
Troubleshooting Steps:
-
Choice of Promoter: The choice of promoter can significantly influence the outcome. While classic promoters like silver carbonate are common, using a combination of promoters can sometimes favor the desired reaction. For instance, the use of polyamine additives like 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTTA) has been shown to accelerate the reaction and improve yields, even with deactivated substrates.
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of the stable orthoester intermediate.
-
Solvent: The polarity of the solvent can influence the reaction outcome. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
-
Protecting Groups: If possible, consider using a non-participating protecting group at the C2 position, such as a benzyl ether. However, this may lead to a mixture of α and β anomers.
Question: During my Koenigs-Knorr reaction, I've isolated a byproduct that appears to be a glycal. Why does this happen and how can I prevent it?
Answer: The formation of a 2-acyloxyglycal is a known side reaction in the Koenigs-Knorr method. This occurs through the elimination of HBr from the glycosyl bromide donor, a process that can be promoted by basic conditions.[1]
Troubleshooting Steps:
-
Catalyst Choice: The use of basic catalysts like silver oxide (Ag₂O) can promote this elimination.[1] If glycal formation is a major issue, consider using less basic promoters or a combination of promoters that do not favor elimination.
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions, as moisture can contribute to various side reactions.
Trichloroacetimidate Method
Question: My trichloroacetimidate-mediated glucuronidation is giving a low yield, and I am observing a significant amount of a side product identified as N-glycosyl trichloroacetamide. What is the cause and how can I minimize it?
Answer: The formation of N-glycosyl trichloroacetamide is a common side reaction in this method. It is not an intramolecular rearrangement but rather an intermolecular reaction where a glycosyl trichloroacetimidate donor attacks another activated donor molecule. This "donor decomposition" pathway competes with the desired reaction with your acceptor alcohol.
To minimize this side reaction, you can implement the "inverse glycosylation procedure":
Instead of adding the activator (e.g., TMSOTf or BF₃·OEt₂) to a mixture of the donor and acceptor, the acceptor and activator are premixed. The donor is then added slowly to this mixture. This ensures that the concentration of the activated donor is always low, thus minimizing the chance of it reacting with another donor molecule.
Question: My glucuronidation reaction using the trichloroacetimidate method is not working well for a complex aglycone, and I'm getting a complex mixture of products. What could be the issue?
Answer: The trichloroacetimidate method, while powerful, can be sensitive to the nature of the aglycone. Complex aglycones with multiple reactive sites or steric hindrance can lead to a variety of side reactions or incomplete conversion. The Lewis acid catalyst can also interact with other functional groups on the aglycone, leading to undesired products.
Troubleshooting Steps:
-
Protecting Groups: Ensure that all other nucleophilic groups on your aglycone are adequately protected to prevent reaction at undesired positions.
-
Catalyst Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Try different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₂) and titrate the amount used. Sometimes a substoichiometric amount is sufficient and can minimize side reactions.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -40 °C to -78 °C) to control reactivity and improve selectivity.
-
Solvent: Dichloromethane is a common solvent, but others like acetonitrile or toluene might offer better results for your specific substrate.
-
Molecular Sieves: Always use freshly activated molecular sieves to ensure anhydrous conditions.
-
General Troubleshooting
Question: My aglycone seems to be degrading under the reaction conditions. How can I address this?
Answer: Aglycone instability can be a significant challenge, especially with sensitive molecules. The acidic or basic conditions of many glycosylation reactions can lead to degradation.
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Enzymatic Synthesis: If chemical methods are too harsh, consider an enzymatic approach. UDP-glucuronosyltransferases (UGTs) operate under physiological conditions (neutral pH, aqueous environment), which are much milder.
-
Milder Chemical Methods: Explore variations of the standard methods that use milder catalysts or promoters.
-
-
Protecting Groups: If the degradation is happening at a specific functional group on the aglycone, protect it before the glycosylation step and deprotect it afterward.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product and aglycone to the reaction conditions.
Quantitative Data
The yield of the desired glucuronide can be highly dependent on the substrate, reaction conditions, and the specific method used. The following table provides a general overview of reported yields for different methods to illustrate the potential variability.
| Synthesis Method | Aglycone Example | Reported Yield of Glucuronide | Side Products Noted | Reference |
| Koenigs-Knorr | Quercetin derivative | 52% | 2-Acyloxyglycal | [1] |
| Koenigs-Knorr | Deactivated Nitrophenol | High-yielding (with HMTTA) | Orthoester, acyl transfer | [1] |
| Trichloroacetimidate | Phenols | 61-81% | N-glycosyl trichloroacetamide | |
| Trichloroacetimidate | 4-Hydroxycinnamic acid | Complex mixture | Multiple unidentified | |
| Enzymatic (UGT) | Norbuprenorphine | High conversion | Minimal | [2] |
| Enzymatic (UGT) | Flavonoids, Anthraquinones, etc. | Varies (e.g., 85% for kaempferol) | Regioisomers (sometimes) |
Experimental Protocols
General Protocol for Koenigs-Knorr Glucuronidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. Add the aglycone (1 equivalent) and a silver salt promoter (e.g., Ag₂CO₃, 2-3 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Add anhydrous solvent (e.g., dichloromethane or toluene) and stir the suspension.
-
Donor Addition: Dissolve the glucuronic acid bromide donor (1.2-1.5 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the stirring suspension at room temperature or a reduced temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir in the dark under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
-
Deprotection: The protecting groups on the glucuronic acid moiety are typically removed in a final step (e.g., Zemplén deacetylation for acetyl groups using sodium methoxide in methanol).
General Protocol for Trichloroacetimidate Glucuronidation (Inverse Procedure)
This protocol is based on the "inverse glycosylation procedure" to minimize side reactions.
-
Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve the glycosyl acceptor (1.2 equivalents) in dry dichloromethane. Add activated molecular sieves (4 Å).
-
Activator Addition: Cool the mixture to the desired temperature (e.g., -40 °C) and add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise.
-
Donor Addition: Dissolve the glucuronyl trichloroacetimidate donor (1 equivalent) in dry dichloromethane. Add this solution slowly via a syringe pump to the cooled acceptor-catalyst mixture over a period of 1-2 hours.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of a basic solution, such as pyridine or triethylamine.
-
Work-up and Purification: Allow the mixture to warm to room temperature, filter through Celite®, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.
General Protocol for Enzymatic Glucuronidation using Liver Microsomes
This protocol provides a general framework for small-scale enzymatic synthesis.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
The aglycone substrate (e.g., dissolved in a small amount of DMSO)
-
UDP-glucuronic acid (UDPGA) (in excess, e.g., 1-5 mM)
-
Liver microsomes (e.g., from human, rat, or other species)
-
Optionally, a pore-forming agent like alamethicin to improve UDPGA access to the enzyme.
-
-
Incubation: Incubate the reaction mixture at 37 °C for a specified period (e.g., 1-4 hours), with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile or methanol, which will precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Analysis and Purification: The supernatant can be analyzed by LC-MS to confirm product formation. For purification, the reaction can be scaled up, and the product isolated using preparative HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting common issues in glucuronide synthesis.
Mechanistic Diagrams
References
Storage conditions for long-term stability of Benzyl D-Glucuronate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of Benzyl D-Glucuronate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a freezer at temperatures of -20°C or below (-15°C is also acceptable).[1][2][3][4] It is crucial to store the compound under a dry, inert atmosphere, such as nitrogen, to prevent degradation.[1] this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise its stability.[2][4][5] Therefore, ensuring a dry environment is critical.
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to store the product under the conditions specified in the Certificate of Analysis (CoA). If a CoA is not immediately available, store the compound at or below -15°C in a desiccated environment.
Q3: What is the shelf life of this compound?
The shelf life of this compound is dependent on proper storage. While specific long-term stability data under various conditions is not extensively published, adhering to the recommended storage conditions of -20°C or below in a dry, inert atmosphere will maximize its stability. For specific lot-to-lot shelf life information, it is always best to refer to the manufacturer's Certificate of Analysis.
Q4: Can I store this compound at 2-8°C or room temperature for a short period?
While short-term excursions to higher temperatures may be unavoidable during shipping, for long-term storage, temperatures of -20°C or below are strongly recommended to minimize the risk of degradation.[2][3][4] Storing at refrigerated (2-8°C) or room temperature for extended periods is not advised due to the compound's hygroscopic nature and the potential for hydrolysis.
Q5: How does humidity affect the stability of solid this compound?
This compound is hygroscopic.[2][4][5] Exposure to humidity can lead to the absorption of water, which can initiate hydrolysis of the ester linkage, resulting in the formation of benzyl alcohol and D-glucuronic acid. This will impact the purity and potency of the compound. It is imperative to handle the solid material in a dry environment, such as a glove box or under a stream of inert gas, and to securely seal containers after use.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound has been consistently stored at -20°C or below in a desiccated, inert environment. If there is any doubt about the storage history, it is advisable to use a fresh, unopened vial. |
| Contamination of stock solutions | Prepare fresh stock solutions using a high-purity solvent. Ensure that the solvent is anhydrous, especially if the solution is to be stored. |
| Lot-to-lot variability | If you have recently switched to a new lot of this compound, compare the Certificate of Analysis for both lots to check for any differences in purity or other specifications. |
Issue 2: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | This compound has slight solubility in DMSO, ethanol, methanol, and water.[2][4] For biological experiments, the choice of solvent should be compatible with the assay. Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Low purity of the compound | If the compound appears discolored or has a different crystalline structure, it may have degraded or contain impurities. Consider obtaining a new lot of the compound. |
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Condition | Reason | References |
| Temperature | -20°C or below | To minimize chemical degradation and maintain long-term stability. | [1][2][3][4] |
| Atmosphere | Dry, Inert Gas (e.g., Nitrogen) | To prevent hydrolysis due to the hygroscopic nature of the compound. | [1] |
| Light | Protect from light | As a general precaution for complex organic molecules. | - |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.
-
Weigh the desired amount of this compound in a sterile, dry container.
-
Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, ethanol).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to use freshly prepared solutions for critical experiments.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Potential hydrolytic degradation pathway of this compound in the presence of moisture.
References
Technical Support Center: Purification of Benzyl D-Glucuronate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl D-Glucuronate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns during the purification of this compound?
A1: The main stability challenges for this compound are its hygroscopic nature and the chemical instability of the benzyl ester linkage.[1][2] The ester bond is particularly susceptible to cleavage under alkaline (basic) conditions, leading to the formation of D-Glucuronic acid and benzyl alcohol.[3] It is also sensitive to strong acidic conditions and hydrogenolysis, which can cleave the benzyl group.[3] Therefore, it is crucial to control the pH and avoid harsh chemical environments during purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include:
-
Unreacted starting materials: D-Glucuronic acid and benzyl alcohol.
-
Reagents from synthesis: Coupling agents, protecting groups, and catalysts used in the esterification reaction.
-
Side-products: Di-benzylated glucuronate or other esterified species.
-
Degradation products: D-Glucuronic acid and benzyl alcohol from hydrolysis of the ester bond.
Q3: How should this compound be stored?
A3: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically -20°C.[1][4] This minimizes degradation from moisture and hydrolysis.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of this compound and quantifying impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of any impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The principle is to dissolve the crude product in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | The solvent is not suitable for the compound. | Try a more polar solvent or a solvent mixture. Given its slight solubility in ethanol and methanol, these could be starting points.[1] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. The melting point of the impure compound is below the boiling point of the solvent. | Add a co-solvent to reduce the overall polarity. Ensure the solution is not cooled too rapidly. Use a lower-boiling point solvent if possible. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Use a minimal amount of hot solvent to dissolve the product. Cool the solution in an ice bath to minimize solubility. |
| Crystals are colored or appear impure. | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot and proceed with cooling. A second recrystallization may be necessary. |
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.
Troubleshooting Common Flash Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | The solvent system (mobile phase) is not optimal. | Adjust the polarity of the mobile phase. A common starting point for polar compounds like this compound on silica gel would be a mixture of a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol). Run TLC plates with different solvent systems to find the optimal separation. |
| Product does not elute from the column. | The mobile phase is not polar enough. The compound is interacting too strongly with the silica gel. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of acetic acid or formic acid to the mobile phase can help, but be mindful of the stability of the benzyl ester. |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity. |
| Tailing of the product peak. | The column is overloaded with the sample. The compound is interacting with acidic sites on the silica gel. | Use a larger column or reduce the amount of sample loaded. Add a small amount of a modifying agent like triethylamine to the mobile phase to neutralize acidic sites on the silica gel, but be cautious as basic conditions can hydrolyze the product. |
| Cracking of the silica gel bed. | Improper packing of the column or rapid changes in solvent polarity. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient elution, change the solvent composition gradually. |
Quantitative Data Summary
The following table provides a template for researchers to summarize their purification results. This allows for easy comparison of different methods and optimization of the purification protocol.
| Purification Method | Key Parameters | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity by HPLC (%) |
| Recrystallization | Solvent System: | e.g., 250 | e.g., 175 | e.g., 70 | e.g., 98.5 |
| Temperature Profile: | |||||
| Flash Chromatography | Stationary Phase: | e.g., 500 | e.g., 350 | e.g., 70 | e.g., 99.2 |
| Mobile Phase: |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, methanol, or a mixture with water) dropwise while heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.
General Protocol for Flash Column Chromatography of this compound
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good system will give the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Benzyl D-Glucuronate and p-nitrophenyl-β-D-glucuronide as β-Glucuronidase Substrates
In the realm of molecular biology and diagnostics, the selection of an appropriate enzyme substrate is paramount for achieving accurate and reliable experimental outcomes. For researchers studying β-glucuronidase (GUS), an enzyme widely utilized as a reporter gene in plant sciences and a diagnostic marker in clinical settings, the choice between different chromogenic or fluorogenic substrates can significantly impact assay sensitivity and workflow. This guide provides a detailed comparison of two commonly employed β-glucuronidase substrates: Benzyl D-Glucuronate and p-nitrophenyl-β-D-glucuronide (pNPG), offering insights into their performance based on available data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each substrate is essential for their effective use in enzymatic assays.
| Property | This compound | p-nitrophenyl-β-D-glucuronide (pNPG) |
| Molecular Formula | C₁₃H₁₆O₇ | C₁₂H₁₃NO₉ |
| Molecular Weight | 284.26 g/mol | 315.23 g/mol |
| Appearance | White to off-white solid | Off-white solid |
| Solubility | Slightly soluble in DMSO, ethanol, methanol, and water | Soluble in water (10 mg/mL) |
| Detection Method | Requires coupling with a diazonium salt for colorimetric detection | Direct spectrophotometric detection of p-nitrophenol |
Enzymatic Performance and Assay Principles
The primary difference between this compound and pNPG lies in their mechanism of detection following enzymatic cleavage by β-glucuronidase.
p-nitrophenyl-β-D-glucuronide (pNPG) is a chromogenic substrate that, upon hydrolysis by β-glucuronidase, releases p-nitrophenol, a yellow-colored compound that can be directly quantified spectrophotometrically. This direct detection method simplifies the experimental workflow. The Michaelis-Menten constant (Km) for pNPG with E. coli β-glucuronidase is approximately 0.22 mM, indicating a relatively high affinity of the enzyme for this substrate.[1]
This compound , on the other hand, releases benzyl alcohol upon enzymatic cleavage. As benzyl alcohol is colorless, a secondary reaction is required for detection. This typically involves the use of a diazonium salt, which couples with the released aglycone to produce a colored azo dye. This two-step process can introduce variability and may be less convenient than the direct assay offered by pNPG. Quantitative kinetic parameters for this compound as a β-glucuronidase substrate are not as readily available in the literature, making a direct comparison of enzymatic efficiency challenging.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of enzymatic assays. Below are representative protocols for the use of both substrates.
p-nitrophenyl-β-D-glucuronide (pNPG) Assay Protocol
This protocol is adapted for a continuous spectrophotometric assay.
Materials:
-
p-nitrophenyl-β-D-glucuronide (pNPG)
-
β-glucuronidase enzyme solution
-
Assay Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a stock solution of pNPG in the assay buffer.
-
In a cuvette, add the appropriate volume of assay buffer and pNPG solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding a small volume of the β-glucuronidase enzyme solution to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the enzyme activity.
Conceptual this compound Assay Protocol
As specific protocols for quantitative assays with this compound are not widely documented, the following is a conceptual protocol based on the principles of coupled enzymatic assays.
Materials:
-
This compound
-
β-glucuronidase enzyme solution
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 5.0)
-
Diazonium salt solution (e.g., Fast Red TR Salt)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer and this compound solution.
-
Add the β-glucuronidase enzyme solution to initiate the reaction and incubate for a defined period at the optimal temperature for the enzyme.
-
Stop the enzymatic reaction (e.g., by adding a strong base).
-
Add the diazonium salt solution to the reaction mixture and allow time for the color to develop.
-
Measure the absorbance of the resulting colored product at the appropriate wavelength.
Visualizing the Enzymatic Reactions
The following diagrams illustrate the enzymatic hydrolysis of both substrates.
Caption: Enzymatic hydrolysis of this compound.
Caption: Enzymatic hydrolysis of pNPG.
Logical Workflow for Substrate Selection
The decision-making process for selecting the appropriate substrate can be visualized as follows:
Caption: Decision tree for β-glucuronidase substrate selection.
Conclusion
For routine and high-throughput applications requiring a straightforward and quantitative measure of β-glucuronidase activity, p-nitrophenyl-β-D-glucuronide (pNPG) is the superior choice. Its direct chromogenic detection method and well-characterized kinetics provide a reliable and efficient assay system.
This compound may be considered in specific applications where its particular chemical properties are advantageous, or in histochemical staining where the localized precipitation of the azo dye is desired. However, the requirement for a secondary coupling reaction for colorimetric quantification makes it less suitable for precise kinetic studies and high-throughput screening compared to pNPG. Researchers should carefully consider their experimental needs, workflow, and the availability of quantitative data when selecting the most appropriate substrate for their β-glucuronidase assays.
References
A Comparative Guide to GUS Substrates: 4-methylumbelliferyl β-D-glucuronide versus Benzyl D-Glucuronate
In the realm of molecular biology and genetic research, the use of reporter genes is a cornerstone for studying gene expression and protein localization. The E. coli β-glucuronidase (GUS) gene is a widely utilized reporter, owing to the stability of the enzyme and the availability of various substrates for its detection. The choice of substrate is critical and contingent on the experimental goals, dictating the sensitivity and the nature of the assay—be it quantitative, qualitative, or histochemical.
This guide provides a comprehensive comparison of two types of substrates for the GUS enzyme: the highly sensitive fluorogenic substrate, 4-methylumbelliferyl β-D-glucuronide (MUG), and the less commonly documented Benzyl D-Glucuronate. While MUG is a well-established and widely used substrate for quantitative GUS assays, information regarding the specific performance and protocols for this compound is less prevalent in the context of GUS reporter gene assays. This comparison, therefore, draws heavily on the extensive data available for MUG and contrasts it with the general principles of chromogenic substrates, a category to which this compound would likely belong.
Performance Comparison
The selection of a substrate for a GUS assay is primarily driven by the desired output of the experiment. Fluorogenic substrates like MUG are ideal for sensitive, quantitative measurements of gene expression, while chromogenic substrates are suited for qualitative visualization of GUS activity in tissues and cells.
| Feature | 4-methylumbelliferyl β-D-glucuronide (MUG) | This compound (and related chromogenic substrates) |
| Assay Type | Fluorogenic (Quantitative) | Likely Chromogenic (Qualitative/Histochemical) |
| Detection Method | Fluorometry (Excitation: ~365 nm, Emission: ~455 nm)[1] | Spectrophotometry or Microscopy |
| Product | Fluorescent 4-methylumbelliferone (4-MU) | Colored precipitate (e.g., indigo from X-Gluc) |
| Sensitivity | High | Generally lower than fluorogenic substrates |
| Key Applications | Quantification of gene expression in cell extracts | Histochemical localization of GUS activity in tissues |
| Advantages | - High sensitivity allows for detection of low-level gene expression. - Wide dynamic range for quantification. | - Allows for precise spatial localization of enzyme activity. - The colored product is stable and can be visualized with standard microscopy. |
| Limitations | - Requires a fluorometer for measurement. - The fluorescent product can be light-sensitive.[2] - Not suitable for visualizing spatial expression patterns in intact tissues. | - Generally not suitable for accurate quantification of enzyme activity. - The diffusion of the colored product can sometimes lead to a loss of resolution. |
Enzymatic Reaction Mechanisms
The fundamental principle behind GUS assays involves the enzymatic cleavage of a glucuronide substrate by β-glucuronidase. This reaction releases a detectable molecule, the nature of which depends on the substrate used.
4-methylumbelliferyl β-D-glucuronide (MUG)
The GUS enzyme hydrolyzes the β-D-glucuronic acid moiety from MUG, releasing the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the fluorescence, measured at an emission wavelength of 455 nm upon excitation at 365 nm, is directly proportional to the amount of GUS activity in the sample.[1]
Enzymatic cleavage of MUG by GUS to produce the fluorescent 4-MU.
This compound and Chromogenic Substrates
While specific data for this compound is scarce, the mechanism is expected to be analogous to other chromogenic substrates like X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide). In the case of X-Gluc, GUS cleavage releases an indoxyl derivative. This intermediate then undergoes oxidative dimerization to form an insoluble, blue indigo precipitate at the site of enzyme activity.
General mechanism for chromogenic GUS substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for GUS assays using MUG and a general protocol for histochemical staining with a chromogenic substrate like X-Gluc, which would be similar to a protocol for this compound.
Fluorogenic GUS Assay with MUG
This protocol is adapted from standard procedures for quantifying GUS activity in plant extracts.[1][2]
1. Protein Extraction:
-
Homogenize tissue samples in a GUS extraction buffer (e.g., 50 mM NaPi pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauroyl sarcosinate, and 10 mM β-mercaptoethanol) on ice.[1]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 5-15 minutes at 4°C to pellet cellular debris.[1][2]
-
Collect the supernatant containing the soluble proteins. Determine the total protein concentration using a standard method like the Bradford assay.
2. GUS Reaction:
-
Prepare a GUS assay buffer containing 2 mM MUG in the extraction buffer.[2]
-
In a microfuge tube, combine a specific amount of protein extract (e.g., 50 µL) with the GUS assay buffer (e.g., 50 µL).[2]
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour). The incubation time may need to be optimized based on the expected level of GUS activity.[1][2]
3. Stopping the Reaction and Measurement:
-
Stop the reaction by adding a large volume of a high pH stop buffer, such as 0.2 M Na₂CO₃.[1][2] This step is crucial as it stops the enzymatic reaction and enhances the fluorescence of 4-MU.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[1]
-
Quantify the GUS activity by comparing the fluorescence readings to a standard curve generated with known concentrations of 4-MU. The results are typically expressed as nmol of 4-MU produced per minute per milligram of total protein.
Workflow for a quantitative GUS assay using MUG.
Histochemical GUS Staining with a Chromogenic Substrate (e.g., X-Gluc)
This protocol provides a general framework for localizing GUS activity in plant tissues.[3][4]
1. Tissue Preparation:
-
Excise the tissue of interest and, if necessary, fix it briefly (e.g., in cold acetone or formaldehyde). Fixation can help to preserve tissue morphology but may reduce enzyme activity.
-
For some tissues, vacuum infiltration of the staining solution is recommended to ensure complete penetration.[1]
2. Staining:
-
Prepare a staining solution containing the chromogenic substrate (e.g., 1 mM X-Gluc), a buffer (e.g., 50 mM sodium phosphate, pH 7.0), and often potassium ferricyanide and potassium ferrocyanide to enhance the dimerization of the colored product. Triton X-100 is also commonly included to improve substrate penetration.[3][4]
-
Immerse the tissue in the staining solution.
-
Incubate at 37°C for several hours to overnight, or until a visible blue color develops.[3][4] The incubation time is empirical and depends on the strength of the gene promoter driving GUS expression.
3. Destaining and Visualization:
-
After staining, wash the tissue to remove excess substrate.
-
To improve the visibility of the blue precipitate, especially in photosynthetic tissues, destain the chlorophyll by incubating the tissue in 70% ethanol.[3]
-
Visualize the stained tissue under a dissecting or light microscope to determine the spatial pattern of GUS expression.
Conclusion
The choice between 4-methylumbelliferyl β-D-glucuronide and a chromogenic substrate like this compound (or more commonly, X-Gluc) is fundamentally a choice between a quantitative and a qualitative assay. MUG, with its high sensitivity and fluorometric detection, is the substrate of choice for precise measurements of gene expression levels. In contrast, chromogenic substrates provide invaluable information on the spatial localization of gene expression within tissues and organs. Researchers and drug development professionals should select the substrate that best aligns with the specific questions being addressed in their experimental design. While the use of this compound itself is not widely documented for GUS reporter assays in the reviewed literature, the principles of chromogenic staining would apply. For robust and reproducible results, it is recommended to consult specific literature relevant to the experimental system being used.
References
Unveiling the Specificity of Benzyl D-Glucuronate in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme substrates is paramount for accurate and reliable experimental results. This guide provides a comprehensive comparison of Benzyl D-Glucuronate's performance in enzymatic assays, with a focus on its cross-reactivity with enzymes other than its primary target, glucuronoyl esterases. The information presented is supported by available experimental data to aid in the design and interpretation of enzymatic studies.
Introduction to this compound
This compound is a commercially available substrate primarily utilized in the screening and characterization of glucuronoyl esterases (GEs). These enzymes play a role in the degradation of complex plant cell wall structures. However, the structural similarity of this compound to other glucuronide compounds raises questions about its specificity and potential for cross-reactivity in various enzymatic assays. This guide aims to shed light on these aspects, providing a valuable resource for researchers employing this substrate.
Performance as a Glucuronoyl Esterase Substrate
This compound is a recognized substrate for glucuronoyl esterases. However, its efficiency can be influenced by several factors, including its inherent instability, limited solubility, and varying affinity for different GE enzymes.[1][2] Researchers have developed various assay formats to accommodate these properties, including thin-layer chromatography (TLC), spectrophotometric, and high-performance liquid chromatography (HPLC) based methods.[1][2]
Cross-Reactivity Profile of this compound
A critical aspect of utilizing any enzyme substrate is understanding its potential to be recognized and processed by non-target enzymes. This cross-reactivity can lead to inaccurate measurements and misinterpretation of results. This section explores the known interactions, or lack thereof, of this compound with other common enzyme classes.
Glycosidases
Glycosidases are a broad class of enzymes that hydrolyze glycosidic bonds. Due to the presence of a glucuronic acid moiety, there is a potential for this compound to interact with various glycosidases.
Other Glycosidases: There is currently a lack of specific studies evaluating the cross-reactivity of this compound with a broad panel of other glycosidases, such as β-glucosidases or hyaluronidases. Hyaluronidases, for instance, cleave β-1,4-glycosidic bonds in hyaluronic acid, a polymer of D-glucuronic acid and D-N-acetylglucosamine. Given the structural relatedness, the potential for interaction cannot be entirely dismissed without direct experimental evidence.
Esterases
The ester linkage in this compound makes it a potential substrate for various esterases. However, the specificity of esterases can be highly dependent on the nature of both the acyl and alcohol components of the ester. To date, there is a lack of published data specifically comparing the hydrolysis of this compound by common esterases (e.g., acetylcholinesterase, butyrylcholinesterase, carboxylesterases) with that of their preferred substrates.
Comparative Data on Related Glucuronides
While direct cross-reactivity data for this compound is limited, studies on other glucuronide compounds can provide valuable insights. For instance, an enzyme immunoassay for ethyl glucuronide (EtG) has been shown to exhibit cross-reactivity with other short-chain alcohol glucuronides. This highlights the potential for structurally similar glucuronides to interact with the same enzyme binding site.
Table 1: Cross-Reactivity of an Ethyl Glucuronide Immunoassay with Other Alcohol Glucuronides
| Compound | Cross-Reactivity (%) |
| Ethyl Glucuronide | 100 |
| Methyl Glucuronide | Low |
| n-Propyl Glucuronide | Low |
| Isopropyl Glucuronide | Low |
| n-Butyl Glucuronide | Low |
| Isobutyl Glucuronide | Low |
| sec-Butyl Glucuronide | Low |
| tert-Butyl Glucuronide | Low |
This table is adapted from a study on an ethyl glucuronide immunoassay and is presented here to illustrate the concept of cross-reactivity among structurally related glucuronides. It does not represent data for this compound itself.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section outlines a general experimental protocol for assessing its interaction with a given enzyme.
General Protocol for Assessing Enzyme Activity
Objective: To determine if this compound can act as a substrate or inhibitor for a specific enzyme.
Materials:
-
Enzyme of interest
-
This compound
-
Known substrate for the enzyme of interest (positive control)
-
Appropriate buffer system for the enzyme
-
Detection reagents for the product of the enzymatic reaction
-
Microplate reader or other suitable analytical instrument
Procedure:
-
Enzyme Activity Assay with Known Substrate:
-
Prepare a series of dilutions of the known substrate in the assay buffer.
-
Add the enzyme to each dilution and incubate at the optimal temperature and pH for the enzyme.
-
Measure the rate of product formation over time using a suitable detection method. This will establish the baseline activity of the enzyme.
-
-
Enzyme Activity Assay with this compound as a Potential Substrate:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the enzyme to each dilution and incubate under the same conditions as the positive control.
-
Measure any product formation over time. A significant increase in product compared to a no-enzyme control would suggest that this compound is a substrate.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the enzyme and its known substrate at a concentration around its Michaelis constant (Km).
-
Add varying concentrations of this compound to the reaction mixture.
-
Measure the rate of product formation and compare it to the rate in the absence of this compound. A decrease in the reaction rate would indicate inhibition.
-
Data Analysis:
-
For substrate activity, plot the reaction rate against the concentration of this compound to determine kinetic parameters such as Km and Vmax.
-
For inhibition, plot the reaction rate against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound is typically studied, the following diagrams illustrate the enzymatic reaction it undergoes and a general workflow for assessing its cross-reactivity.
Caption: Enzymatic hydrolysis of this compound by Glucuronoyl Esterase.
Caption: Workflow for assessing the cross-reactivity of this compound.
Conclusion and Recommendations
This compound is a valuable tool for the study of glucuronoyl esterases. However, the current body of scientific literature lacks comprehensive data on its cross-reactivity with other classes of enzymes. This knowledge gap highlights the importance of careful experimental design and validation when using this substrate, particularly in complex biological samples where multiple enzymatic activities may be present.
For researchers using this compound, it is recommended to:
-
Perform appropriate controls: Always include no-enzyme controls to account for any non-enzymatic hydrolysis of the substrate.
-
Validate with known inhibitors: When studying a specific enzyme, use a known, specific inhibitor to confirm that the observed activity is indeed from the enzyme of interest.
-
Consider alternative substrates: If cross-reactivity is a concern, consider using alternative, more specific substrates if available.
-
Contribute to the knowledge base: Researchers who perform cross-reactivity studies are encouraged to publish their findings to help build a more complete understanding of the specificity of this compound.
By following these recommendations and being mindful of the potential for cross-reactivity, researchers can ensure the accuracy and reliability of their enzymatic assay results.
References
Validation of Cell-Based Glucuronidation Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of a drug candidate's metabolic profile is paramount. Glucuronidation, a key phase II metabolic process mediated by UDP-glucuronosyltransferases (UGTs), plays a critical role in the detoxification and excretion of numerous drugs. Consequently, the validation of robust cell-based assays to evaluate UGT activity is a crucial step in preclinical drug development. This guide provides a comparative analysis of methodologies for assessing cell-based UGT activity, with a focus on a colorimetric/fluorometric approach, and contrasts it with alternative methods such as luciferase-based assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While Benzyl D-Glucuronate is a known substrate for certain enzymes like glucuronoyl esterases and is used in chemical synthesis, its application as a direct substrate in cell-based UGT activity assays for drug metabolism studies is not widely documented in readily available literature. Therefore, this guide will use the principles of a generic colorimetric/fluorometric UGT assay as a representative method for comparison.
Comparative Analysis of UGT Activity Assays
The selection of an appropriate assay for measuring UGT activity depends on various factors, including the specific research question, required throughput, sensitivity, and available instrumentation. Below is a summary of the performance characteristics of three common assay platforms.
| Parameter | Colorimetric/Fluorometric Assay | Luciferase-Based Assay | LC-MS/MS |
| Principle | Measures the change in absorbance or fluorescence of a substrate upon glucuronidation. | Measures the light output from the glucuronidation of a luciferin-based substrate. | Directly quantifies the formation of the glucuronide metabolite. |
| Throughput | High | High | Medium to Low |
| Sensitivity | Moderate (e.g., < 0.1 mU UGT activity)[1] | High | Very High |
| Dynamic Range | Moderate | Wide | Wide |
| Specificity | Can be substrate-dependent; potential for interference from colored or fluorescent compounds. | High specificity for the luciferase reaction; potential for inhibition of luciferase by test compounds. | High specificity based on mass-to-charge ratio and fragmentation pattern. |
| Cost (Consumables) | Low to Moderate | Moderate to High | High |
| Instrumentation | Spectrophotometer or Fluorometer | Luminometer | Liquid Chromatograph and Tandem Mass Spectrometer |
| Ease of Use | Relatively simple and fast. | Simple and fast. | Requires specialized expertise for method development and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any cell-based assay. Below are representative protocols for the three compared UGT activity assays.
Colorimetric/Fluorometric UGT Activity Assay Protocol
This protocol is based on a generic fluorescent assay where a substrate loses its fluorescence upon glucuronidation.
Materials:
-
Hepatocytes or cell lines expressing UGTs (e.g., HepG2)
-
Cell culture medium
-
Fluorescent UGT substrate (e.g., a coumarin derivative)
-
UDP-glucuronic acid (UDPGA)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Reaction Setup: In a new 96-well plate, add the cell lysate, fluorescent UGT substrate, and reaction buffer.
-
Initiation of Reaction: Start the reaction by adding UDPGA. A control reaction should be performed in the absence of UDPGA.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the decrease in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 415/502 nm) in a kinetic or endpoint mode.[1]
-
Data Analysis: Calculate the UGT activity based on the rate of fluorescence decrease compared to a standard curve of the unconjugated substrate.
Luciferase-Based UGT Activity Assay Protocol
This protocol utilizes a proluciferin substrate that is converted to luciferin upon glucuronidation, which then generates a luminescent signal.
Materials:
-
Hepatocytes or UGT-expressing cells
-
Cell culture medium
-
Proluciferin UGT substrate
-
UDPGA
-
Luciferase detection reagent
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the colorimetric/fluorometric protocol.
-
Cell Lysis: Lyse the cells directly in the wells or after harvesting.
-
Reaction Setup: Add the cell lysate, proluciferin substrate, and UDPGA to the wells of a white 96-well plate.
-
Incubation: Incubate at 37°C for the desired time.
-
Signal Detection: Add the luciferase detection reagent, which contains the luciferase enzyme and ATP.
-
Luminescence Measurement: Immediately measure the luminescent signal using a luminometer.
-
Data Analysis: Correlate the light output with UGT activity. Higher luminescence indicates higher UGT activity.
LC-MS/MS Assay for Glucuronide Quantification
This protocol provides the highest specificity and is considered the gold standard for quantifying metabolites.
Materials:
-
Hepatocytes or UGT-expressing cells
-
Cell culture medium
-
Test compound (drug candidate)
-
UDPGA
-
Internal standard (e.g., a stable isotope-labeled version of the metabolite)
-
Acetonitrile or methanol for protein precipitation
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described previously.
-
Sample Collection: Collect both the cell lysate and the culture medium to analyze intracellular and extracellular metabolites.
-
Protein Precipitation: Add cold acetonitrile containing an internal standard to the samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Supernatant Transfer: Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. The glucuronide metabolite is separated from the parent drug and other matrix components by the liquid chromatography column and then detected and quantified by the mass spectrometer.
-
Data Analysis: Quantify the glucuronide metabolite by comparing its peak area to that of the internal standard and using a standard curve.
Visualizing Key Processes
To better understand the underlying biological and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Drug metabolism pathway focusing on Phase II glucuronidation.
Caption: General experimental workflow for cell-based UGT activity assays.
Conclusion
The validation of a cell-based assay for determining UGT activity is a multi-faceted process that requires careful consideration of the assay principle, performance characteristics, and the specific needs of the drug development program. While direct quantification by LC-MS/MS remains the gold standard for accuracy and specificity, higher-throughput methods like colorimetric/fluorometric and luciferase-based assays offer valuable alternatives for screening and initial characterization of drug candidates. The choice of assay should be guided by a thorough understanding of its advantages and limitations, ensuring the generation of reliable and reproducible data to inform critical decisions in the drug development pipeline.
References
Accuracy and precision of Benzyl D-Glucuronate quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzyl D-glucuronate, a key metabolite in various biological and pharmacological studies, is crucial for understanding the disposition and metabolic fate of benzyl alcohol and related compounds. This guide provides a comprehensive comparison of the primary analytical methods used for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Method Comparison
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the key performance characteristics of each method.
| Feature | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antigen-antibody binding with enzymatic signal amplification. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; based on specific mass-to-charge ratios of the parent and daughter ions. | High; dependent on antibody specificity. |
| Sensitivity (LOD) | µg/mL to high ng/mL range. | pg/mL to low ng/mL range. | ng/mL to pg/mL range. |
| Linearity | Good over a moderate concentration range. | Excellent over a wide dynamic range. | Typically sigmoidal, with a narrower linear range. |
| Accuracy & Precision | Good (typically <15% RSD). | Excellent (typically <15% RSD). | Good (typically <20% RSD). |
| Sample Throughput | Moderate. | High, with the use of modern UHPLC systems. | High, suitable for screening large numbers of samples. |
| Matrix Effects | Can be significant; requires robust sample cleanup. | Can be significant (ion suppression/enhancement); often mitigated by stable isotope-labeled internal standards. | Can be significant; requires careful optimization of blocking and washing steps. |
| Cost | Low to moderate. | High. | Moderate (for kit development and use). |
| Development Effort | Moderate. | High. | Very high (requires antibody development). |
Experimental Workflows
A general experimental workflow for the quantification of this compound from a biological matrix, such as plasma or urine, is outlined below. The specific steps for sample preparation will vary depending on the chosen analytical method.
Caption: General workflow for this compound analysis.
Detailed Methodologies
While specific methods for this compound are not abundantly available in the public domain, the following protocols are representative of the methodologies used for structurally similar small molecule glucuronides and can be adapted for this compound.
HPLC-UV Method (Adapted from aromatic glucuronide analysis)
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not required.
1. Sample Preparation (Plasma):
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar and stable glucuronide).
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 254 nm (the optimal wavelength should be determined by scanning a standard of this compound).
3. Performance Characteristics (Expected):
LC-MS/MS Method
LC-MS/MS is the gold standard for the quantification of glucuronides in complex biological matrices due to its high sensitivity and selectivity.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard of this compound.
-
Perform protein precipitation with 300 µL of methanol.
-
Vortex and centrifuge as described for the HPLC-UV method.
-
The supernatant can be directly injected or evaporated and reconstituted in a weaker solvent for better chromatography.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for glucuronides.
-
MRM Transitions: The specific mass transitions for this compound and its internal standard need to be determined by infusing a standard solution into the mass spectrometer. The transition would likely involve the parent ion [M-H]⁻ and a fragment ion corresponding to the loss of the glucuronic acid moiety (-176 Da).
3. Performance Characteristics (Expected):
-
Lower Limit of Quantification (LLOQ): 1 - 10 ng/mL.
-
Linear Range: 1 - 1000 ng/mL.
-
Intra- and Inter-day Precision: <15% RSD.
-
Accuracy: Within ±15% of the nominal concentration.
ELISA (Enzyme-Linked Immunosorbent Assay)
Currently, there are no commercially available ELISA kits for this compound. The development of such an assay would be a significant undertaking.
1. Principle of a Competitive ELISA: A competitive ELISA would involve the synthesis of a this compound-protein conjugate (immunogen) to produce antibodies. For the assay, a microtiter plate would be coated with this conjugate. The sample containing this compound is then added along with a limited amount of the specific antibody. The free this compound in the sample competes with the coated conjugate for binding to the antibody. After an incubation and washing step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added, and the resulting color change is inversely proportional to the concentration of this compound in the sample.
2. Development Workflow: The development of an ELISA for a small molecule like this compound, which is a hapten, requires several steps.
Caption: Workflow for developing a custom ELISA.
3. Performance Characteristics (Expected):
-
IC50: Low ng/mL range.
-
Limit of Detection (LOD): High pg/mL to low ng/mL range.
-
Precision: Intra- and inter-assay variations typically <20%.
Conclusion
For the highly sensitive and selective quantification of this compound in complex biological matrices, LC-MS/MS is the method of choice. It offers a wide dynamic range and the ability to use stable isotope-labeled internal standards to correct for matrix effects and extraction variability.
HPLC-UV represents a more accessible and cost-effective alternative, suitable for applications where lower sensitivity is acceptable and the sample matrix is relatively clean.
An ELISA for this compound would provide a high-throughput screening tool, but its development is a complex and resource-intensive process. Currently, researchers would need to embark on custom antibody production and assay development to utilize this technique.
The selection of the most appropriate method will ultimately be guided by the specific research question, the nature of the samples, and the available resources.
References
Benchmarking Benzyl D-Glucuronate: A Comparative Guide to Synthetic Glucuronides for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic glucuronide is crucial for a variety of applications, from enzyme activity assays to the development of prodrugs. This guide provides an objective comparison of Benzyl D-Glucuronate against other commonly used synthetic glucuronides, supported by experimental data and detailed protocols.
This comparison focuses on the performance of this compound and three other widely utilized synthetic glucuronides: 4-methylumbelliferyl-β-D-glucuronide (MUG), p-nitrophenyl-β-D-glucuronide (PNPG), and phenolphthalein-β-D-glucuronide. The primary application discussed is their use as substrates for the enzyme β-glucuronidase, a key enzyme in drug metabolism and a widely used reporter in molecular biology.
Quantitative Performance Data
The efficiency of a synthetic glucuronide as an enzyme substrate is best evaluated by its kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ signifies a faster reaction rate. The following table summarizes the available kinetic data for β-glucuronidase with various synthetic glucuronides. It is important to note that direct comparison can be challenging due to variations in enzyme source, purity, and assay conditions across different studies.
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (nmol/mg/h) | Assay Conditions |
| This compound | Data not available for β-glucuronidase | - | - | - |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Human Liver Microsomes | 1.32 ± 0.25[1] | 1201 ± 462[1] | pH not specified[1] |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Human Kidney Microsomes | 1.04 ± 0.05[1] | 521 ± 267[1] | pH not specified[1] |
| p-Nitrophenyl-β-D-glucuronide (PNPG) | E. coli | Data not available | - | pH 6.0-6.5 |
| Phenolphthalein-β-D-glucuronide | Human Liver | 0.435[2] | Data not available | 56°C[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are established protocols for the synthesis of the discussed glucuronides and for β-glucuronidase activity assays.
Synthesis of Synthetic Glucuronides
1. Synthesis of this compound:
A common method for the synthesis of this compound involves the oxidation of a protected benzyl glucoside followed by esterification.[3]
-
Starting Material: 1,2,3,4,6-penta-O-acetyl-β-D-glucose.
-
Step 1: Preparation of Intermediate: The starting material is converted to ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside over several steps.
-
Step 2: Oxidation: The primary alcohol at the C6 position is oxidized to a carboxylic acid using TEMPO/BAIB.
-
Step 3: Esterification: The resulting uronic acid is then esterified with benzyl bromide (BnBr) in the presence of a base like potassium carbonate to yield this compound.[3]
2. Synthesis of 4-Methylumbelliferyl-β-D-glucuronide (MUG):
MUG can be synthesized via the Koenigs-Knorr reaction or an improved Helferich method.[4]
-
Koenigs-Knorr Method: This involves the reaction of a glycosyl halide with 4-methylumbelliferone in the presence of a silver salt promoter.
-
Improved Helferich Method: This method utilizes the glycosylation of 4-methylumbelliferone with a glycosyl acetate in the presence of boron trifluoride etherate and a base, followed by deprotection.[4]
3. Synthesis of p-Nitrophenyl-β-D-glucuronide (PNPG):
The synthesis of PNPG typically involves the reaction of a protected glucuronic acid derivative with p-nitrophenol.
-
Starting Material: A peracetylated methyl glucuronate bromide.
-
Reaction: The protected glucuronic acid is reacted with p-nitrophenol in the presence of a suitable catalyst or promoter, followed by deprotection of the acetyl groups to yield PNPG.
4. Synthesis of Phenolphthalein-β-D-glucuronide:
The synthesis of phenolphthalein glucuronide can be achieved through the reaction of phenolphthalein with a protected glucuronic acid derivative.[5]
-
Starting Material: Phenolphthalein and a protected glucuronic acid bromide.
-
Reaction: The reaction is typically carried out in the presence of a base to facilitate the formation of the glycosidic bond. Subsequent deprotection of the protecting groups on the glucuronic acid moiety yields the final product.
β-Glucuronidase Activity Assays
The activity of β-glucuronidase is commonly measured by monitoring the release of a chromogenic or fluorogenic aglycone from a glucuronide substrate.
1. Assay using 4-Methylumbelliferyl-β-D-glucuronide (MUG) (Fluorometric):
-
Principle: β-glucuronidase cleaves the glycosidic bond of MUG, releasing the highly fluorescent 4-methylumbelliferone.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Add the enzyme sample to the buffer.
-
Initiate the reaction by adding a stock solution of MUG.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
2. Assay using p-Nitrophenyl-β-D-glucuronide (PNPG) (Chromogenic):
-
Principle: Enzymatic hydrolysis of PNPG releases p-nitrophenol, which is yellow under alkaline conditions.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM acetate buffer, pH 5.0).
-
Add the enzyme solution to the buffer.
-
Add the PNPG substrate solution and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
3. Assay using Phenolphthalein-β-D-glucuronide (Chromogenic):
-
Principle: The release of phenolphthalein upon enzymatic cleavage results in a pink to red color in an alkaline solution.
-
Procedure:
-
Prepare a suitable reaction buffer.
-
Incubate the enzyme with the phenolphthalein glucuronide substrate.
-
After a set time, add a strong base (e.g., NaOH) to develop the color.
-
Measure the absorbance at ~550 nm.
-
Signaling Pathways and Experimental Workflows
Synthetic glucuronides are not only valuable as enzyme substrates but also serve as models for understanding the role of glucuronidation in drug metabolism and cellular signaling. Glucuronidated compounds, such as flavonoid glucuronides and glucuronide prodrugs of NSAIDs, can modulate various signaling pathways.
Modulation of Cancer Signaling Pathways by Flavonoid Glucuronides
Flavonoids, after undergoing glucuronidation, can influence key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][6][7][8]
Caption: Flavonoid glucuronide signaling pathway in cancer cells.
Mechanism of Action of Glucuronide Prodrugs of NSAIDs
Glucuronide prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are designed to improve gastrointestinal safety. The active NSAID is released by the action of β-glucuronidase, which is abundant in inflamed tissues and tumors, allowing for targeted drug delivery. The released NSAID can then inhibit cyclooxygenase (COX) enzymes and modulate pathways like NF-κB.[9][10][11][12]
Caption: Targeted activation of an NSAID-glucuronide prodrug.
Experimental Workflow for Comparing Glucuronide Substrates
A standardized workflow is critical for the objective comparison of different synthetic glucuronides as enzyme substrates.
Caption: Workflow for benchmarking synthetic glucuronide substrates.
References
- 1. Interindividual variability in expression and activity of human beta-glucuronidase in liver and kidney: consequences for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human hepatic beta-glucuronidase: an enzyme kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of flavonoids in gastrointestinal cancer: Focus on signaling pathways and improvement strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of β-Glucuronidase with Common Chromogenic and Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of Escherichia coli β-glucuronidase (GUS) with several widely used chromogenic and fluorogenic substrates. Understanding the kinetic parameters of this enzyme with different substrates is crucial for assay development, inhibitor screening, and the design of glucuronide-based prodrugs. The data presented here, summarized from peer-reviewed literature, allows for an informed selection of the most appropriate substrate for specific research needs.
Comparative Kinetic Parameters of E. coli β-Glucuronidase
The efficiency of an enzyme is best described by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the key kinetic parameters of E. coli β-glucuronidase with five common substrates.
| Substrate Type | Substrate Name | Km (mM) | Vmax | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Source Enzyme |
| Chromogenic | p-Nitrophenyl-β-D-glucuronide (pNPG) | 0.22 | Not Reported | Not Reported | Not Reported | E. coli HGU-3 |
| Phenolphthalein-β-D-glucuronide | 0.018 - 3.08 | Not Reported | Not Reported | Not Reported | E. coli | |
| Fluorogenic | 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | Not Reported | 92 | 1.29 x 10⁶ | E. coli |
| 6-Chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | Not Reported | 74 | 6.93 x 10⁵ | E. coli | |
| 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | Not Reported | 35 | 7.40 x 10⁴ | E. coli |
Note: The kinetic parameters for phenolphthalein-β-D-glucuronide and a range for p-Nitrophenyl-β-D-glucuronide are presented as a range from a product information sheet and may vary based on assay conditions.
Experimental Protocols
Accurate determination of kinetic parameters requires standardized experimental procedures. Below are detailed methodologies for spectrophotometric and fluorometric assays to determine β-glucuronidase activity.
Spectrophotometric Assay using p-Nitrophenyl-β-D-glucuronide (pNPG)
This assay measures the release of p-nitrophenol, a yellow-colored product, upon the enzymatic cleavage of pNPG.
Materials:
-
β-Glucuronidase from E. coli
-
p-Nitrophenyl-β-D-glucuronide (pNPG)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a series of pNPG substrate solutions of varying concentrations in phosphate buffer.
-
Pre-warm the substrate solutions and the enzyme solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of β-glucuronidase to each substrate concentration. The final reaction volume should be consistent.
-
Incubate the reactions for a predetermined time, ensuring the reaction remains in the initial linear range.
-
Stop the reaction by adding the stop solution. The alkaline pH of the stop solution also enhances the color of the p-nitrophenolate ion.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Fluorometric Assay using 4-Methylumbelliferyl-β-D-glucuronide (4-MUG)
This assay is highly sensitive and measures the fluorescence of the liberated 4-methylumbelliferone (4-MU).
Materials:
-
β-Glucuronidase from E. coli
-
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Stop solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.4)
-
Fluorometer (e.g., excitation at ~365 nm, emission at ~445 nm)
Procedure:
-
Prepare a range of 4-MUG substrate concentrations in the assay buffer.
-
Equilibrate the substrate and enzyme solutions to the assay temperature.
-
Start the reaction by adding a constant amount of β-glucuronidase to each substrate concentration in a microplate format.
-
Incubate for a specific time, protecting from light.
-
Terminate the reaction by adding the stop solution. The high pH of the stop solution also maximizes the fluorescence of 4-MU.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Generate a standard curve with known concentrations of 4-methylumbelliferone to quantify the amount of product.
-
Determine the initial reaction velocities and plot them against substrate concentrations.
-
Use non-linear regression analysis of the Michaelis-Menten plot to calculate Km and Vmax.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the kinetic parameters of β-glucuronidase.
Caption: Workflow for determining β-glucuronidase kinetic parameters.
Safety Operating Guide
Proper Disposal of Benzyl D-Glucuronate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Benzyl D-Glucuronate, a compound used in the synthesis of 1β-O-acyl glucuronides.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₁₃H₁₆O₇ |
| Molecular Weight | 284.26 g/mol [1][2] |
| Appearance | White to Off-White Solid[1] |
| Melting Point | 104-108°C[1] |
| Boiling Point | 566.5 ± 50.0 °C (Predicted)[1] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol, and Water[1] |
| Stability | Hygroscopic[1] |
Hazard Assessment and Disposal Protocol
Due to the absence of specific toxicity, flammability, and reactivity data for this compound, it is prudent to handle it as a potentially hazardous substance. This conservative approach is informed by the known hazards of similar chemical classes, such as benzyl esters, which can be skin and eye irritants and may react with strong oxidizing agents.
Core Principle: Do not dispose of this compound down the drain or in regular solid waste. All disposal should be handled through your institution's Environmental Health and Safety (EHS) department as chemical waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Waste Segregation:
-
Collect all solid this compound waste, including empty containers and contaminated materials (e.g., weigh boats, kimwipes), in a designated, compatible waste container.
-
If you have solutions of this compound, they should be collected in a separate, clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste in the container.
-
Note the date when the first piece of waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a chemical waste pickup request to your EHS department.
-
Experimental Protocols Cited
The primary use cited for this compound is in the efficient synthesis of 1β-O-acyl glucuronides via regioselective acylation. While specific experimental protocols for its use are proprietary to individual research labs, the general principle involves using it as a protected form of glucuronic acid that can be coupled with a carboxylic acid-containing molecule.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl D-Glucuronate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl D-Glucuronate. Adherence to these guidelines is critical for ensuring a safe laboratory environment and proper handling of this chemical.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required Personal Protective Equipment (PPE).
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Prevents inhalation of airborne particles. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, such as a fume hood, especially when handling the solid form to minimize inhalation of dust.[1] Safety shower and eye wash stations should be readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Procedural Precautions: Avoid generating dust or aerosols. Use appropriate tools for weighing and transferring the substance.
Storage Procedures:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store at -20°C for long-term stability. For shipping, it is typically transported at room temperature.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan: Managing this compound Waste
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: Characterize the waste to determine if it meets the criteria for hazardous waste.
-
Containment: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as chemical waste.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
